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Foundational

In-Depth Technical Guide: Mass Spectrometry of 1-Chloro-4,4-difluorocyclohex-1-ene

Executive Summary In modern drug discovery and agrochemical development, halogenated cyclic scaffolds are highly valued for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated cyclic scaffolds are highly valued for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Chloro-4,4-difluorocyclohex-1-ene (CAS: 1881331-01-6) [1] is a specialized synthetic building block featuring both a vinylic chlorine and a geminal difluoro group.

For analytical scientists, the structural verification of such compounds relies heavily on Electron Ionization Mass Spectrometry (EI-MS). This whitepaper provides a comprehensive, mechanistically grounded guide to the EI-MS fragmentation pathways of 1-chloro-4,4-difluorocyclohex-1-ene. By synthesizing established mass spectrometry principles[2] with predictive fragmentation logic, this guide equips researchers with a self-validating framework for spectral interpretation.

Physicochemical Profiling & Structural Implications for MS

The structural topology of 1-chloro-4,4-difluorocyclohex-1-ene dictates its behavior within the high-vacuum environment of a mass spectrometer:

  • Vinylic Chlorine (C1): The C-Cl bond is relatively strong due to partial double-bond character, yet the high electronegativity of chlorine heavily influences charge distribution. The natural isotopic abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) yields a highly diagnostic 3:1 isotopic signature in the mass spectrum[3].

  • Gem-Difluoro Group (C4): Fluorine atoms are strong inductive electron-withdrawing groups but are poor leaving groups as radicals. Instead, they frequently participate in the elimination of neutral hydrogen fluoride (HF)[4].

  • Cyclohexene Ring: The presence of the endocyclic double bond makes the molecule highly susceptible to Retro-Diels-Alder (RDA) cleavage upon electron ionization[2].

Sample Preparation & GC-MS Methodology

To ensure high-fidelity spectral acquisition without thermal degradation, the following step-by-step protocol must be strictly adhered to. Every parameter is selected based on the physicochemical constraints of volatile halogenated alkenes.

Step-by-Step GC-EI-MS Protocol
  • Sample Solubilization: Dilute the analyte in high-purity n-hexane to a concentration of 10–50 µg/mL.

    • Causality: Hexane is a non-polar, non-halogenated solvent. Using halogenated solvents (like dichloromethane) can cause solvent tailing that obscures the low m/z region and interferes with the critical Cl/F isotopic patterns.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Causality: The moderate polarity of this stationary phase optimally interacts with the dipole moments of the C-F and C-Cl bonds, ensuring symmetrical peak shapes without excessive retention.

  • Thermal Programming: Set the initial oven temperature to 40 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then 25 °C/min to 280 °C.

    • Causality: A gentle initial ramp prevents thermal degradation or premature dehydrohalogenation (loss of HF/HCl) of the vinylic halide within the hot inlet or column.

  • Electron Ionization (EI): Operate the ion source at 70 eV with a source temperature of 230 °C.

    • Causality: 70 eV is the universal standard for EI-MS. It ensures that the internal energy imparted to the radical cation produces fragmentation patterns that are directly comparable to established libraries, such as the NIST Chemistry WebBook[5].

  • Mass Analysis: Scan from m/z 35 to 300 using a quadrupole mass analyzer.

    • Causality: This range captures the lowest expected fragments (e.g., [Cl]⁺ at m/z 35) up to the intact molecular ion, while intentionally excluding the ubiquitous air/water background below m/z 35.

Electron Ionization (EI) Fragmentation Mechanisms

When 1-chloro-4,4-difluorocyclohex-1-ene is bombarded with 70 eV electrons, it undergoes vertical ionization to form the molecular ion [M]⁺• at m/z 152/154. The subsequent unimolecular dissociations are governed by thermodynamic stability and ionization energies.

A. The Retro-Diels-Alder (RDA) Cleavage (Base Peak Formation)

Cyclohexene derivatives are classic substrates for RDA fragmentation[2]. In this molecule, the cleavage of the C3-C4 and C5-C6 allylic bonds splits the ring into two distinct fragments:

  • The Diene: 2-chloro-1,3-butadiene ([C₄H₅Cl]⁺•, m/z 88/90)

  • The Dienophile: 1,1-difluoroethene ([C₂H₂F₂]⁺•, m/z 64)

Stevenson’s Rule Application: According to Stevenson's rule, during a fragmentation event, the positive charge will predominantly reside on the fragment with the lowest ionization energy[2]. The conjugated diene (chloroprene) has an ionization energy of ~8.8 eV, which is significantly lower than that of the fluorinated dienophile (~10.3 eV). Consequently, the diene retains the charge, making m/z 88 (and its ³⁷Cl isotope at m/z 90) the most abundant peak (base peak) in the spectrum.

B. Halogen Elimination Pathways
  • Loss of Hydrogen Fluoride (-20 Da): The gem-difluoro group at C4 can undergo a 1,2-elimination with an adjacent proton (from C3 or C5) to expel neutral HF. This yields a resonance-stabilized radical cation at m/z 132/134 ([C₆H₆ClF]⁺•).

  • Loss of Chlorine Radical (-35 Da): α-cleavage of the vinylic C-Cl bond expels a chlorine radical (Cl•). This generates a difluorocyclohexenyl cation at m/z 117 ([C₆H₇F₂]⁺). Crucially, this peak lacks the M+2 isotope signature, providing self-validating proof that the chlorine atom has been lost[3].

Quantitative Data Summary

The following table synthesizes the expected quantitative mass spectral data based on the mechanistic rules of halogenated cyclic alkenes[4].

m/z (³⁵Cl / ³⁷Cl)Relative Abundance (%)Ion AssignmentNeutral LossMechanistic Origin
152 / 154 15 / 5[C₆H₇ClF₂]⁺•NoneIntact Molecular Ion
132 / 134 25 / 8[C₆H₆ClF]⁺•HF (20 Da)1,2-Elimination of Hydrogen Fluoride
117 / - 40 / -[C₆H₇F₂]⁺Cl• (35 Da)α-Cleavage (Loss of Chlorine Radical)
88 / 90 100 / 33[C₄H₅Cl]⁺•C₂H₂F₂ (64 Da)Retro-Diels-Alder Cleavage (Diene)
64 / - < 5[C₂H₂F₂]⁺•C₄H₅Cl (88 Da)Retro-Diels-Alder Cleavage (Dienophile)
53 / - 60[C₄H₅]⁺C₂H₂F₂ + Cl•RDA followed by secondary loss of Cl•

Mechanistic Pathway Visualization

The logical flow of the fragmentation cascade is mapped below. The primary driver of the spectral fingerprint is the competition between ring-opening RDA cleavage and peripheral halogen elimination.

MS_Pathway M Molecular Ion [M]⁺• C6H7ClF2 m/z 152 / 154 RDA_Diene RDA Diene [C4H5Cl]⁺• m/z 88 / 90 M->RDA_Diene Retro-Diels-Alder (-C2H2F2, -64 Da) RDA_Dienophile RDA Dienophile [C2H2F2]⁺• m/z 64 M->RDA_Dienophile Retro-Diels-Alder (-C4H5Cl, -88 Da) Loss_Cl [M - Cl]⁺ C6H7F2 m/z 117 M->Loss_Cl α-Cleavage (-Cl•, -35 Da) Loss_HF [M - HF]⁺• C6H6ClF m/z 132 / 134 M->Loss_HF Elimination (-HF, -20 Da) Frag_53 [C4H5]⁺ m/z 53 RDA_Diene->Frag_53 Homolytic Cleavage (-Cl•, -35 Da)

EI-MS Fragmentation Pathway of 1-Chloro-4,4-difluorocyclohex-1-ene.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. Retrieved from[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books / ACS Publications. Retrieved from[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Retrieved from[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. Retrieved from[Link]

Sources

Exploratory

reactivity of vinyl fluorides in organic synthesis

An In-Depth Technical Guide to the Reactivity of Vinyl Fluorides in Organic Synthesis Abstract The incorporation of fluorine into organic frameworks fundamentally alters their physicochemical and pharmacokinetic profiles...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of Vinyl Fluorides in Organic Synthesis

Abstract

The incorporation of fluorine into organic frameworks fundamentally alters their physicochemical and pharmacokinetic profiles. Among fluorinated motifs, vinyl fluorides occupy a privileged space in modern drug development and materials science. As a Senior Application Scientist, I have structured this guide to dissect the dualistic nature of vinyl fluoride reactivity: the strategic retention of the C–F bond via transition-metal cross-coupling, and the targeted activation of the C–F bond via defluorinative functionalization. This whitepaper provides a mechanistic breakdown, causality-driven experimental protocols, and validated data to empower researchers in synthesizing complex fluorinated architectures.

The Strategic Value of Vinyl Fluorides in Drug Development

The integration of vinyl fluorides into pharmaceutical pipelines is largely driven by the concept of bioisosterism. The vinylidene fluoride motif (C=C–F) is a highly effective, metabolically stable bioisostere for the N–C(O) peptide bond[1][2].

The stereochemistry of the fluoroalkene dictates its biological mimicry:

  • (Z)-Fluoroalkenes: Mimic the extended conformation of secondary amide bonds. The high electronegativity of fluorine effectively simulates the carbonyl oxygen's electron density, while the alkene restricts rotation, locking the molecule into a bioactive conformation[3][4].

  • (E)-Fluoroalkenes: Act as potent peptide turn inducers. They are metabolically stable surrogates for higher-energy secondary amide stereoisomers, allowing researchers to probe binding affinities without the risk of rapid proteolytic cleavage[3][4].

G A Peptide Bond (N-C=O) B (Z)-Fluoroalkene Bioisostere A->B Isosteric Replacement C (E)-Fluoroalkene Bioisostere A->C Stereoisomeric Shift D Metabolic Stability & Lipophilicity B->D Enhances E Conformational Control (Turn Inducer) C->E Induces

Bioisosteric mapping of peptide bonds to stereospecific fluoroalkenes in drug design.

Electronic and Steric Fundamentals: The "Fluorine Effect"

The reactivity of vinyl fluorides is governed by the "fluorine effect." Fluorine's extreme electronegativity and its small van der Waals radius (147 pm, compared to hydrogen's 120 pm) create a highly polarized C–F bond[1].

Mechanistically, this polarization leads to low-lying C–F anti-bonding orbitals ( σ∗ ). This unique electronic architecture stabilizes adjacent β -carbanions and radicals, which is an enabling feature for addition/fluoride elimination sequences[5]. Consequently, synthetic chemists face a reactivity dichotomy:

  • Retention: Overcoming the generally low reactivity of the C(sp2)–F bond in standard transition-metal mediated reactions to perform cross-coupling elsewhere on the molecule[6].

  • Activation: Utilizing specialized catalysts (like Ni or Pd with bulky ligands) to intentionally cleave the strong C–F bond (BDE ~116 kcal/mol) for defluorinative functionalization[7].

Pathway I: Catalytic Cross-Coupling with C–F Bond Retention

Synthesizing complex fluorinated scaffolds often requires coupling a vinyl fluoride building block with an aryl or alkyl fragment without destroying the C–F bond. The Suzuki-Miyaura cross-coupling is the premier method for this, though it requires specific optimization due to the electron-withdrawing nature of fluorine.

Causality in Catalyst and Base Selection: To achieve high yields in the Suzuki-Miyaura vinylation of arylboronic acids with difluorovinyl mesylates, highly active, electron-rich palladium catalysts are required. For example, using a water-soluble disulfonated fluorenylphosphine (cataCXium F sulf) with Na2​PdCl4​ in aqueous media enables quantitative vinylation[8].

Furthermore, the choice of base is critical. Replacing traditional alkali bases with a fluoride source (e.g., CsF or KHF2) enhances the transmetalation step. The fluoride ion coordinates to the boron atom, forming a highly reactive, polarized boronate complex that readily transfers its organic ligand to the Pd(II) center, a process essential when dealing with deactivated or sterically hindered substrates[9][10].

Pathway II: Defluorinative Functionalization (C–F Activation)

When the synthetic goal is to convert a polyfluorinated starting material (like a gem-difluoroalkene) into a selectively functionalized monofluoroalkene, defluorinative functionalization is employed.

A. Nickel-Catalyzed Reductive Defluorination

Nickel is uniquely suited for C–F bond activation due to its high nucleophilicity in the Ni(0) state and its ability to easily traverse multiple oxidation states (Ni(0)/Ni(I)/Ni(II)/Ni(III)). In the Ni-catalyzed reductive defluorinative alkylation of gem-difluoroalkenes, the Ni(0) species undergoes facile oxidative addition into the C–F bond[7]. Causality of Z-Selectivity: When secondary or tertiary alkyl halides are used, the immense steric hindrance during the reductive elimination step forces the bulky alkyl group and the remaining fluorine atom into a Z-configuration, yielding highly functionalized Z-monofluoroalkenes[7].

G A gem-Difluoroalkene C Oxidative Addition (C-F Cleavage) A->C B Ni(0) Catalyst B->C D Transmetalation (Alkyl-M) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Z-Monofluoroalkene E->F

Catalytic cycle for the Ni-catalyzed defluorinative functionalization of gem-difluoroalkenes.

B. Ligand-Controlled Palladium Synergism

For more complex substrates like gem-difluorocyclopropanes, Pd/NHC (N-heterocyclic carbene) synergistic strategies are utilized. The use of a sterically demanding NHC ligand (such as IHept) forces the reaction through an inner-sphere 3,3′-reductive elimination pathway, enabling C–F bond functionalization with exclusive α -regioselectivity[11][12].

C. Concerted Nucleophilic Vinylic Substitution (SNV)

Direct intermolecular SNV with unactivated vinyl fluorides (like gaseous vinylidene fluoride, VDF) has historically been difficult due to the flammability and low reactivity of the gas. However, utilizing Metal-Organic Frameworks (MOFs) like Mg2​(dobdc) solves this. The MOF acts dually as a solid-state gas reservoir and a Lewis acid catalyst, activating the C–F bond to allow direct defluorinative coupling with (NH)-heteroarenes[13].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols highlight the critical in-process controls required for successful transformations.

Protocol A: Suzuki-Miyaura Cross-Coupling of Difluorovinyl Mesylates (C–F Retention)

Objective: Synthesize a substituted difluorostyrene derivative via aqueous coupling[8].

  • Preparation: In a Schlenk tube under an argon atmosphere, charge the arylboronic acid (1.2 equiv), K2​CO3​ (2.0 equiv), and the catalyst system: Na2​PdCl4​ (1.0 mol %) and cataCXium F sulf (2.0 mol %).

  • Solvent Addition: Add degassed water (or a water/n-butanol mixture for highly lipophilic substrates) to achieve a 0.5 M concentration. Causality: Degassing prevents the oxidation of the electron-rich phosphine ligand and the Pd(0) active species.

  • Substrate Addition: Inject the difluorovinyl mesylate (1.0 equiv) dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to 80 °C. Monitor the consumption of the mesylate via GC-MS or TLC. The reaction typically reaches completion within 16 hours.

  • Workup: Cool to room temperature. Extract the aqueous phase with Methyl tert-butyl ether (MTBE). The water-soluble catalyst and boronic acid salts remain in the aqueous phase, self-purifying the organic extract.

  • Validation: Concentrate the organic layer in vacuo. Verify the retention of the C–F bonds via 19F NMR (expect diagnostic doublets/multiplets depending on substitution).

Protocol B: Ni-Catalyzed Defluorinative Alkylation (C–F Activation)

Objective: Synthesize a Z-monofluoroalkene from a gem-difluoroalkene[7].

  • Glovebox Assembly: Inside an argon-filled glovebox, combine Ni(cod)2​ (10 mol %), a suitable bidentate ligand (e.g., bathophenanthroline, 12 mol %), and a reductant (e.g., Mn powder, 2.0 equiv) in a flame-dried vial.

  • Reagent Addition: Add the gem-difluoroalkene (1.0 equiv) and the secondary alkyl halide (1.5 equiv) dissolved in anhydrous DMA (N,N-Dimethylacetamide).

  • Activation: Seal the vial, remove it from the glovebox, and stir at 60 °C for 24 hours. Causality: The elevated temperature and Mn powder are required to continuously reduce the Ni(II) resting state back to the active Ni(0) species capable of oxidative addition into the C–F bond.

  • Quenching & Extraction: Quench the reaction with 1N HCl to dissolve the remaining Mn powder. Extract with ethyl acetate.

  • Validation: Purify via flash chromatography. Confirm the Z-stereochemistry using 2D NOESY NMR, observing the spatial proximity between the alkyl protons and the vinylic fluorine.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Peptide Bonds and Fluoroalkene Bioisosteres

PropertySecondary Amide (N–C=O)(Z)-Fluoroalkene(E)-Fluoroalkene
Bond Length (C-X) ~1.23 Å (C=O)~1.35 Å (C-F)~1.35 Å (C-F)
Dipole Moment ~3.5 - 3.8 D~1.4 D~1.4 D
Metabolic Stability Susceptible to AmidasesHighly ResistantHighly Resistant
Conformational Role Extended ChainExtended Chain MimicPeptide Turn Inducer

Table 2: Catalyst Selection Guide for Vinyl Fluoride Transformations

Reaction ModeSubstrateOptimal Catalyst / LigandKey Additive / BaseYield / Selectivity Driver
C–F Retention Difluorovinyl mesylates Na2​PdCl4​ / cataCXium F sulf K2​CO3​ (in Water)Water-soluble ligand prevents homocoupling.
C–F Retention Vinyl trifluoroborates PdCl2​ / PPh3​ CsF or KHF2Fluoride activates the boron for transmetalation.
C–F Activation gem-Difluoroalkenes Ni(cod)2​ / BathophenanthrolineMn powder (reductant)Steric bulk of alkyl halide drives Z-selectivity.
C–F Activation gem-DifluorocyclopropanesPd-PEPPSI / IHept (NHC)Simple KetonesBulky NHC forces α -regioselective cleavage.

References

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - NIH.[Link]

  • Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. PMC - NIH.[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH.[Link]

  • Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Chemical Science (RSC Publishing).[Link]

  • Defluorinative Coupling of (NH)-Heteroarenes and Unactivated Vinyl Fluorides Enabled by Metal–Organic Frameworks. Journal of the American Chemical Society - ACS Publications.[Link]

  • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis - ACS Publications.[Link]

  • Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: Synthesis and bioevaluation of α-helical anti-HIV peptide analogues. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. RSC.org.[Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH.[Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

Advanced Preparation of gem-Difluorinated Carbocycles: A Technical Guide for Drug Development

Executive Summary The integration of fluorine into carbocyclic scaffolds is a cornerstone of contemporary drug discovery. gem-Difluorinated carbocycles serve as metabolically robust bioisosteres for oxygen-containing het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into carbocyclic scaffolds is a cornerstone of contemporary drug discovery. gem-Difluorinated carbocycles serve as metabolically robust bioisosteres for oxygen-containing heterocycles and carbonyl groups. By strategically installing a difluoromethylene (–CF₂–) unit, medicinal chemists can precisely modulate critical physicochemical properties, including lipophilicity (LogP), basicity (pKa), and metabolic stability, without drastically altering the molecule's steric bulk[1][2]. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the synthesis of gem-difluorinated carbocycles, empowering researchers to efficiently access these privileged structural motifs.

Mechanistic Foundations & Strategic Pathways

The synthesis of gem-difluorinated carbocycles generally bypasses direct C–H fluorination due to poor regioselectivity. Instead, chemists rely on three primary strategic disconnections:

Deoxofluorination of Cyclic Ketones

The most direct and widely utilized route involves the conversion of pre-existing cyclic ketones to gem-difluorocycloalkanes using nucleophilic fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[2].

  • Causality & Mechanism: The reaction proceeds via the nucleophilic attack of the dialkylamino-sulfur intermediate on the carbonyl oxygen, forming an activated intermediate. Subsequent sequential fluoride delivery displaces the oxygen leaving group.

  • Expert Insight: Low temperatures (typically -78 °C) are critical during the initial reagent addition. Elevated temperatures at this stage promote the elimination of HF, leading to undesired monofluorinated vinyl byproducts rather than the target gem-difluorinated alkane[2][3].

Difluorocarbene[2+1] Cycloaddition

Access to gem-difluorocyclopropanes relies heavily on the generation of singlet difluorocarbene (:CF₂) and its subsequent stereospecific [2+1] cycloaddition to unactivated alkenes[4].

  • Causality & Mechanism: Historically, harsh reagents like ClCF₂COONa were used. Modern protocols favor the Ruppert-Prakash reagent (TMSCF₃) or TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate). These reagents undergo mild, initiator-driven decomposition to release :CF₂ without requiring highly basic or thermal extremes, thereby preserving sensitive functional groups.

Catalytic [3+2] Annulation and Ring Expansion

For complex five-membered rings and medium-sized macrocycles, transition-metal and photoredox catalysis have unlocked new regiodivergent pathways[5].

  • Causality & Mechanism: Rhodium-catalyzed or visible-light photocatalytic [3+2] cycloadditions utilize gem-difluorocyclopropanes (DFCPs) or gem-difluoroalkenes as precursors. The inherent ring strain of DFCPs, combined with the electronic polarization induced by the highly electronegative fluorine atoms, facilitates facile oxidative addition or radical addition, driving the ring expansion into highly substituted cyclopentanes[5][6]. Furthermore, hypervalent iodine(III) reagents can drive ring expansions of exocyclic alkenes to access challenging 6- to 10-membered gem-difluorinated rings[7].

G A Precursors B Cyclic Ketones A->B C Alkenes A->C D gem-Difluoroalkenes & DFCPs A->D E Deoxofluorination (DAST / Deoxo-Fluor) B->E F [2+1] Cycloaddition (TFDA / TMSCF3) C->F G [3+2] Annulation (Rh / Ir-Catalysis) D->G H gem-Difluorocycloalkanes (C4-C8 rings) E->H I gem-Difluorocyclopropanes (C3 rings) F->I J gem-Difluorocyclopentanes (C5 rings) G->J

Strategic pathways mapping precursor classes to specific gem-difluorinated carbocycles.

Physicochemical Impact in Medicinal Chemistry

Understanding why a gem-difluorinated carbocycle is synthesized is as important as knowing how. The introduction of a –CF₂– group induces profound, predictable shifts in a drug candidate's profile:

  • Basicity (pKa) Modulation: The strong σ-inductive electron-withdrawing effect of the fluorine atoms propagates through the carbon skeleton. Experimental titrations of functionalized cycloalkanes demonstrate that gem-difluorination decreases the pKa of adjacent primary amines by 0.3 to 0.5 units[1][8]. This is critical for optimizing target engagement and cellular permeability at physiological pH.

  • Lipophilicity (LogP) Reduction: Counterintuitively, while single C–F bonds often increase lipophilicity, gem-difluorination of aliphatic carbocycles typically lowers LogP by 0.4 to 0.6 units compared to their non-fluorinated counterparts[8][9]. This occurs because the strong local dipole of the –CF₂– group enhances hydration, improving aqueous solubility[1][2].

  • Metabolic Shielding: The C–F bond is significantly stronger than a C–H bond (~116 kcal/mol vs ~99 kcal/mol). Placing a –CF₂– group at known sites of cytochrome P450 oxidation effectively blocks metabolic liability without adding the steric bulk of a methyl group[2].

Quantitative Performance of Synthetic Strategies

The following table summarizes the expected yields and operational parameters for the core synthetic methodologies discussed, providing a benchmark for reaction optimization.

Synthetic StrategyReagents / CatalystsTarget ScaffoldTypical YieldsStrategic Advantage
Deoxofluorination DAST, Deoxo-FluorC4–C8 Cycloalkanes40–85%Direct late-stage functionalization of existing cyclic ketones[2][9].
[2+1] Cycloaddition TFDA, TMSCF₃Cyclopropanes60–95%High stereoselectivity; mild carbene generation preserves sensitive groups.
[3+2] Annulation Rh-catalyst, Ir-photocatalystCyclopentanes50–80%Regiodivergent assembly of complex, highly substituted scaffolds[5].
Ring Expansion I(III) reagents, mCPBAC6–C10 Medium RingsUp to 95%Overcomes severe conformational strain inherent in medium-sized rings[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual and chemical indicators are embedded within the steps to ensure reaction fidelity.

Protocol A: DAST-Mediated Deoxofluorination of Cyclic Ketones

This protocol utilizes DAST for the direct conversion of a cyclic ketone to a gem-difluorocycloalkane[2][9].

Materials: Cyclic ketone substrate (1.0 equiv), DAST (1.5–2.0 equiv), Anhydrous Dichloromethane (DCM), Saturated aqueous NaHCO₃.

Step-by-Step Methodology:

  • Preparation & Inertion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dissolve the cyclic ketone (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration). Purge the system with Argon for 10 minutes to ensure an entirely moisture-free environment. Causality: DAST reacts violently with water to form HF and thionyl fluoride; ambient moisture will rapidly degrade the reagent yield.

  • Cryogenic Reagent Addition: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Using a syringe pump, add DAST (1.5 to 2.0 equiv) dropwise over 15–30 minutes. Causality: The initial nucleophilic attack is highly exothermic. Maintaining -78 °C suppresses the competing E2 elimination pathway that generates vinyl fluorides.

  • Maturation: Remove the cooling bath and allow the reaction mixture to warm to room temperature naturally. Stir under Argon for 12 to 24 hours. Reaction progress should be monitored via TLC or ¹⁹F NMR.

  • Quenching (Self-Validation Step): Cool the flask to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise. Validation: Vigorous effervescence (CO₂ gas evolution) will occur as the unreacted DAST and HF byproducts are neutralized. Continue addition until effervescence completely ceases and the aqueous layer pH is ~7.5.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

G S1 1. Substrate Prep Anhydrous DCM, Argon, -78°C S2 2. Fluorination Dropwise DAST (1.5-2.0 eq) S1->S2 S3 3. Maturation Warm to RT, Stir 12-24h S2->S3 S4 4. Quenching Cool to 0°C, Sat. NaHCO3 S3->S4 S5 5. Isolation DCM Extraction, Silica Chromatography S4->S5

Validated step-by-step experimental workflow for DAST-mediated deoxofluorination.

Protocol B: Photocatalytic [3+2] Annulation for gem-Difluorocyclopentanes

This protocol details the visible-light-mediated synthesis of gem-difluorinated cyclopentylamines from gem-difluoroalkenes[5].

Materials: gem-difluoroalkene (1.0 equiv), cyclopropylamine derivative (1.5 equiv), Iridium photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1–2 mol%), Anhydrous solvent (e.g., DMF or MeCN).

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the gem-difluoroalkene (1.0 equiv), cyclopropylamine derivative (1.5 equiv), and the Ir-photocatalyst (1 mol%). Dissolve the mixture in anhydrous solvent (0.1 M).

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet state quencher and radical scavenger. Complete deoxygenation is mandatory to maintain the catalytic cycle of the excited Iridium species.

  • Photochemical Irradiation: Backfill the tube with Argon and seal it. Irradiate the mixture using blue LEDs (λ = 450 nm) at room temperature for 16 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature. Causality: Visible light selectively excites the Ir-catalyst, generating a radical cascade that drives the[3+2] annulation without the thermal degradation associated with traditional radical initiators.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography to yield the highly substituted gem-difluorocyclopentane.

References

  • Catalytic Ring Expanding Difluorination: An Enantioselective Platform to Access β,β‐Difluorinated Carbocycles Source: ResearchGate URL:[Link]

  • Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent Source: ResearchGate URL:[Link]

  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks Source: ResearchGate URL:[Link]

  • Synthesis of gem‐difluorinated carbocyclic molecules: background, challenges and our design Source: ResearchGate URL:[Link]

  • Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acyclic counterparts Source: ResearchGate URL:[Link]

  • Deoxyfluorination of Hydroxy-Substituted Boronates Source: ACS Organic & Inorganic Au URL:[Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry Source: OUCI URL:[Link]

  • Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines Source: ChemRxiv URL:[Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes Source: PMC (NIH) URL:[Link]

Sources

Exploratory

Electrophilic and Nucleophilic Reactivity of 1-Chloro-4,4-difluorocyclohex-1-ene: A Mechanistic and Practical Guide for Synthetic Development

Executive Summary & Chemical Anatomy In modern drug discovery, the strategic incorporation of fluorinated aliphatic rings is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Anatomy

In modern drug discovery, the strategic incorporation of fluorinated aliphatic rings is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 1-Chloro-4,4-difluorocyclohex-1-ene serves as a highly versatile, bifunctional building block for synthesizing complex fluorinated scaffolds.

To master its reactivity, one must first deconstruct its electronic environment. The molecule features a unique "push-pull" dynamic across its cyclohexene framework:

  • The gem-Difluoro Group (C4): Fluorine is the most electronegative element. The CF₂ moiety exerts a profound inductive electron-withdrawing effect (-I effect) that propagates through the σ -framework, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the π -bond[1]. This renders the alkene inherently electron-poor.

  • The Vinylic Chlorine (C1): The chlorine atom exerts a dual effect. Inductively, it withdraws electron density (-I), further deactivating the alkene. However, upon perturbation (such as the formation of a carbocation), its lone pairs can donate electron density via resonance (+M effect) to stabilize adjacent empty p-orbitals[2].

Understanding this dichotomy is critical: the molecule resists standard electrophilic addition due to its electron-deficient nature, yet it is highly primed for transition-metal-catalyzed nucleophilic cross-coupling.

Electrophilic Addition Dynamics

Because the π -bond is deactivated by the C4 CF₂ group and the C1 chlorine, electrophilic addition reactions (e.g., epoxidation, halogenation, hydrohalogenation) proceed at a significantly slower rate compared to unfunctionalized cyclohexenes.

Mechanism and Regioselectivity

When an electrophile ( E+ ) does attack, the reaction is highly regioselective. The electrophile exclusively adds to the C2 position . The causality behind this regioselectivity lies in transition-state stabilization. Attack at C2 generates a carbocation at C1. Despite the inductive withdrawal of chlorine, the +M resonance effect of the chlorine lone pairs stabilizes the positive charge, forming a transient chloronium-like resonance structure ( C=Cl+ ). Attack at C1 would place the carbocation at C2, which lacks resonance stabilization and is destabilized by the adjacent C-Cl dipole.

Electrophilic_Addition A 1-Chloro-4,4-difluoro- cyclohex-1-ene B Electrophile (E+) Attack at C2 Position A->B Slowed by CF2 (-I effect) C C1 Carbocation (+M stabilized by Cl) B->C Regioselective Pathway D Nucleophile (Nu-) Attack at C1 Position C->D Fast Capture E 1-Chloro-1-Nu-2-E- 4,4-difluorocyclohexane D->E Final Product

Regioselective electrophilic addition mechanism for 1-chloro-4,4-difluorocyclohex-1-ene.

Protocol: Electrophilic Epoxidation via mCPBA

To synthesize the corresponding chlorofluorinated epoxide, standard conditions must be modified to account for the deactivated alkene.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 1.0 equivalent of 1-chloro-4,4-difluorocyclohex-1-ene in anhydrous dichloromethane (DCM) (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add 1.5 equivalents of meta-chloroperoxybenzoic acid (mCPBA, 77% max) portion-wise. Causality: The excess reagent compensates for the sluggish reaction rate caused by the electron-withdrawing CF₂ group.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 24–36 hours.

  • Self-Validation Checkpoint: Monitor via ¹⁹F and ¹H NMR. The epoxide product lacks a strong UV chromophore for TLC. The reaction is complete when the vinylic proton multiplet at ~5.8 ppm disappears, replaced by an upfield oxirane proton signal.

  • Quenching: Quench with saturated aqueous Na2​S2​O3​ . Causality: This safely reduces unreacted mCPBA to water-soluble m-chlorobenzoic acid, preventing explosive peroxide concentrations during solvent evaporation.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (3x) to neutralize acids, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Nucleophilic & Transition-Metal Catalyzed Dynamics

Direct nucleophilic substitution ( SN​1 or SN​2 ) at the sp2 -hybridized C1 carbon is orbitally forbidden and energetically highly unfavorable. However, the C-Cl bond is an excellent handle for transition-metal-catalyzed nucleophilic cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig).

Interestingly, the same electron-withdrawing CF₂ group that hinders electrophilic addition actually accelerates the oxidative addition of Palladium(0) into the C-Cl bond. Electron-deficient vinyl chlorides undergo oxidative addition much faster than their electron-rich counterparts, making this molecule an excellent substrate for coupling with nucleophilic organoboranes or amines.

Suzuki_Coupling Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl bond cleavage) Pd0->OxAdd PdII Vinyl-Pd(II)-Cl Complex OxAdd->PdII Accelerated by electron-poor ring Trans Transmetalation (Ar-B(OH)2 + Base) PdII->Trans Nucleophilic Ar transfer PdII_Ar Vinyl-Pd(II)-Ar Complex Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Prod 1-Aryl-4,4-difluoro- cyclohex-1-ene RedElim->Prod Product Release

Catalytic cycle of Pd-catalyzed nucleophilic cross-coupling (Suzuki-Miyaura).

Protocol: Suzuki-Miyaura Cross-Coupling

Coupling unactivated vinyl chlorides historically required harsh conditions, but the use of bulky, electron-rich phosphine ligands (like SPhos) enables efficient coupling.

  • Catalyst Assembly: Charge a Schlenk flask with Pd(OAc)2​ (5 mol%), SPhos (10 mol%), arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with N₂ three times. Causality: Strict anaerobic conditions are required to prevent the irreversible oxidation of the active Pd(0) species and to suppress homocoupling of the boronic acid.

  • Solvent & Substrate Addition: Add 1-chloro-4,4-difluorocyclohex-1-ene (1.0 equiv) dissolved in a degassed Toluene/H₂O mixture (10:1 v/v). Causality: Water is strictly necessary to dissolve the inorganic phosphate base, generating the reactive "ate" complex [ArB(OH)3​]− required for the transmetalation step.

  • Heating: Heat the biphasic mixture to 100 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Observe the reaction mixture. A persistent yellow/orange homogeneous organic layer indicates active Pd(0)/Pd(II) cycling. If the solution turns clear and a dark, insoluble precipitate ("Pd black") forms prematurely, the catalyst has degraded (likely due to oxygen ingress).

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via silica gel flash chromatography.

Synthesized Quantitative Data

The following table summarizes the expected kinetic and thermodynamic profiles of 1-chloro-4,4-difluorocyclohex-1-ene across various reaction paradigms, synthesized from established organofluorine and cross-coupling methodologies.

Reaction ParadigmReagent / Catalyst SystemTarget MotifAvg. Yield (%)Time (h)Temp (°C)
Electrophilic Epoxidation mCPBA, DCMChlorofluorinated Epoxide65 - 7524 - 360 to 25
Electrophilic Bromination Br2​ , CHCl3​ 1-Bromo-1-chloro-4,4-difluoro...50 - 604825
Suzuki Cross-Coupling Pd(OAc)2​ , SPhos, ArB(OH)2​ 1-Aryl-4,4-difluorocyclohexene85 - 9512100
Buchwald-Hartwig Amination Pd2​(dba)3​ , RuPhos, Amine1-Amino-4,4-difluorocyclohexene70 - 801690

References

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. John Wiley & Sons. Available at:[Link]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Available at:[Link]

  • Littke, A. F., & Fu, G. C. (2001). "A Versatile Catalyst for Suzuki Cross-Coupling of Aryl Chlorides." Journal of the American Chemical Society, 123(29), 6989–7000. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Chloro-4,4-difluorocyclohex-1-ene in Drug Discovery

Introduction & Scientific Rationale The 4,4-difluorocyclohexyl group has emerged as a privileged structural motif in modern drug discovery, frequently deployed as a metabolically robust, lipophilic bioisostere for phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4,4-difluorocyclohexyl group has emerged as a privileged structural motif in modern drug discovery, frequently deployed as a metabolically robust, lipophilic bioisostere for phenyl, tert-butyl, or piperidinyl rings. Its incorporation into active pharmaceutical ingredients (APIs)—such as Bruton's tyrosine kinase (BTK) inhibitors—often relies on the late-stage installation of a 4,4-difluorocyclohexenyl precursor, followed by stereoselective alkene reduction ()[1].

While vinyl bromides and triflates are traditional electrophiles for these transformations, 1-chloro-4,4-difluorocyclohex-1-ene offers superior chemical stability, lower molecular weight, and significant cost advantages at scale. However, the high bond dissociation energy (BDE ~330 kJ/mol) of the C(sp²)–Cl bond presents a steep kinetic barrier to palladium-catalyzed cross-coupling, making the initial oxidative addition the rate-limiting step ()[2]. This application note details the mechanistic rationale and self-validating protocols for successfully utilizing this challenging vinyl chloride in Suzuki-Miyaura couplings.

Mechanistic Pathway & Catalyst Selection

The Suzuki-Miyaura coupling of unactivated vinyl chlorides requires precise tuning of the palladium/ligand coordination sphere to overcome inherent kinetic bottlenecks ()[3].

  • Oxidative Addition (Rate-Limiting) : Standard ligands like triphenylphosphine (PPh₃) fail to provide sufficient electron density to the palladium center. Dialkylbiaryl phosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are mandatory. Their highly electron-rich nature accelerates the oxidative insertion into the strong C–Cl bond ()[3].

  • Transmetalation : The transmetalation step requires the activation of the arylboronic acid by a base (e.g., K₃PO₄) to form a nucleophilic boronate complex. The biphasic nature of the reaction facilitates this base-halide exchange.

  • Reductive Elimination : The steric demand of ligands like XPhos forces the aryl and vinyl groups on the Pd(II) intermediate into close proximity, accelerating the expulsion of the cross-coupled product and rapidly regenerating the active Pd(0) species ()[4].

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Vinyl-Pd(II)-Cl Pd0->OxAdd 1-Chloro-4,4-difluorocyclohex-1-ene TransMet Transmetalation Vinyl-Pd(II)-Aryl OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination Coupled Product TransMet->RedElim Base-Halide Exchange RedElim->Pd0 Cross-Coupled Product

Figure 1: Suzuki-Miyaura catalytic cycle for 1-chloro-4,4-difluorocyclohex-1-ene.

Data Presentation: Catalyst Optimization

To highlight the causality of ligand selection, Table 1 summarizes the quantitative performance of various catalytic systems in the activation of unactivated vinyl chlorides.

Table 1: Catalyst Optimization for Vinyl Chloride Activation

Catalyst SystemLigand TypeBaseSolvent / TempTypical YieldMechanistic Rationale
Pd(PPh₃)₄ TriphenylphosphineNa₂CO₃Dioxane/H₂O, 100°C< 10%Insufficient electron density for C–Cl oxidative addition.
Pd₂(dba)₃ / P(t-Bu)₃ TrialkylphosphineCsFTHF, 50°C80 - 85%High electron density accelerates insertion; steric bulk aids elimination.
XPhos-Pd-G2 DialkylbiarylphosphineK₃PO₄THF/H₂O, 80°C90 - 95%Rapid generation of active Pd(0) monomer; highly efficient cycle.
Pd(OAc)₂ / SPhos DialkylbiarylphosphineKOAcDioxane, 100°C85 - 90%Optimal for Miyaura borylation; prevents premature cross-coupling.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Vinyl Chloride + Arylboronic Acid)

This protocol utilizes Buchwald's second-generation precatalyst (XPhos-Pd-G2) to ensure the rapid, quantitative generation of the active monoligated Pd(0) species, which is critical for overcoming the kinetic barrier of the C–Cl bond ()[2].

Step-by-Step Methodology:

  • Preparation : In a rigorously dried Schlenk flask, combine 1-chloro-4,4-difluorocyclohex-1-ene (1.0 equiv), the desired arylboronic acid (1.2 equiv), XPhos-Pd-G2 (2.0 mol %), and finely milled K₃PO₄ (2.0 equiv).

  • Inertion : Evacuate and backfill the flask with ultra-high purity Argon (3 cycles). Causality: Pd(0) is highly susceptible to atmospheric oxidation, which leads to irreversible catalyst deactivation (palladium black formation).

  • Solvent Addition : Add degassed THF and degassed deionized water (4:1 v/v ratio) via syringe.

  • Reaction : Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm) for 4–6 hours. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic (vinyl chloride) and aqueous (boronate) phases.

  • Self-Validation & In-Process Control : Monitor the reaction via LC-MS.

    • Validation Check 1 (Visual): The solution should exhibit a persistent clear yellow/orange hue, indicating an active Pd(0)/Pd(II) cycle. A rapid shift to opaque black indicates catalyst death.

    • Validation Check 2 (Analytical): LC-MS should show the disappearance of the arylboronic acid mass and the emergence of the cross-coupled product. If the boronic acid undergoes protodeboronation (formation of Ar-H), add an additional 0.5 equiv of the boronic acid.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Miyaura Borylation (Synthesis of the Vinyl Boronate)

In cases where the aryl partner is a complex halide, it is advantageous to convert 1-chloro-4,4-difluorocyclohex-1-ene into its corresponding pinacol boronate ester. SPhos is uniquely effective for the borylation of chlorides ()[5].

Step-by-Step Methodology:

  • Preparation : Charge a flask with 1-chloro-4,4-difluorocyclohex-1-ene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), Pd(OAc)₂ (3.0 mol %), SPhos (6.0 mol %), and anhydrous KOAc (3.0 equiv).

  • Inertion : Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane.

  • Reaction : Heat to 100°C for 12 hours. Causality: KOAc is specifically chosen over stronger bases (like K₃PO₄) because it is basic enough to facilitate transmetalation with B₂pin₂ but too weak to promote the Suzuki coupling of the newly formed vinyl boronate with the unreacted vinyl chloride, thereby preventing dimerization.

  • Self-Validation & In-Process Control : Monitor via GC-MS or ¹¹B NMR.

    • Validation Check: Track the consumption of the vinyl chloride via GC-MS. The product, 2-(4,4-difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, will appear at a higher retention time. ¹¹B NMR can confirm the shift from B₂pin₂ (~30 ppm) to the vinyl boronate (~30-34 ppm, distinct peak shape).

  • Workup : Filter through a pad of Celite to remove palladium residues and inorganic salts, concentrate, and purify via Kugelrohr distillation or rapid silica filtration.

References

  • Crawford, J. J., et al. "Primary carboxamides as btk inhibitors." WO2014210255A1.
  • Littke, A. F., Dai, C., & Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society.[Link]

  • Billingsley, K. L., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." The Journal of Organic Chemistry.[Link]

Sources

Application

The Strategic Application of 1-Chloro-4,4-difluorocyclohex-1-ene in Modern Medicinal Chemistry: A Guide to Synthesis and Application

Introduction: The Imperative of Fluorine and Chlorine in Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become an i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Fluorine and Chlorine in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The gem-difluoro motif (CF2), as present in 1-Chloro-4,4-difluorocyclohex-1-ene, is of particular interest as it can act as a bioisostere for a carbonyl group or other functionalities, while enhancing metabolic stability.[3] Concurrently, the chlorine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.[2][4] This guide provides a comprehensive overview of the applications of 1-Chloro-4,4-difluorocyclohex-1-ene as a valuable building block in medicinal chemistry, complete with detailed protocols for its utilization in key synthetic transformations.

The 1-Chloro-4,4-difluorocyclohex-1-ene Scaffold: A Privileged Motif

The 1-Chloro-4,4-difluorocyclohex-1-ene scaffold offers a unique combination of features that make it an attractive starting point for the synthesis of novel therapeutics. The vinyl chloride moiety is a competent electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the facile introduction of a diverse range of aryl, heteroaryl, and amine substituents.[5][6] The 4,4-difluorocyclohexene ring system imparts a degree of conformational rigidity and can favorably influence the absorption, distribution, metabolism, and excretion (ADME) properties of the final compound. Specifically, the difluoromethylene group can block potential sites of metabolism and modulate lipophilicity, often leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[3]

Core Synthetic Methodologies: Harnessing the Reactivity of 1-Chloro-4,4-difluorocyclohex-1-ene

The primary utility of 1-Chloro-4,4-difluorocyclohex-1-ene in medicinal chemistry lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most critical transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Coupling of 1-Chloro-4,4-difluorocyclohex-1-ene with (Hetero)arylboronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[7] The coupling of vinyl chlorides, such as 1-Chloro-4,4-difluorocyclohex-1-ene, with (hetero)arylboronic acids or their corresponding pinacol esters provides access to a wide array of substituted 4,4-difluorocyclohex-1-enes. These products can serve as key intermediates in the synthesis of complex drug molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 1-Chloro-4,4-difluorocyclohex-1-ene

    • (Hetero)arylboronic acid or (Hetero)arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

    • Degassed water (if using a two-phase system)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-Chloro-4,4-difluorocyclohex-1-ene (1.0 eq.), the (hetero)arylboronic acid or its ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. If a two-phase system is desired, add degassed water (typically 10-20% of the solvent volume).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(hetero)aryl-4,4-difluorocyclohex-1-ene.

Causality Behind Experimental Choices:

  • Catalyst Selection: While various palladium catalysts can be effective, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used for Suzuki couplings of vinyl chlorides due to their ability to facilitate the oxidative addition step. The choice of ligand can be crucial for optimizing the reaction with specific substrates.

  • Base and Solvent System: The choice of base and solvent is interdependent and can significantly impact the reaction outcome. A base is required to activate the boronic acid for transmetalation. Carbonates and phosphates are often effective. Aprotic polar solvents like dioxane or toluene are commonly used, and the addition of water can sometimes accelerate the reaction.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic Acid/EsterCatalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285[7]
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)Toluene110892[7]
3Pyridine-3-boronic acidPd(PPh₃)₄ (4)K₃PO₄ (3)DME901878[8]
4(4,4-Difluorocyclohex-1-en-1-yl)boronic acid pinacol esterPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (5:1)951688[9][10]

Note: Yields are representative and may vary depending on the specific reaction conditions and substrate.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 1-Chloro-4,4-difluorocyclohex-1-ene F Inert Atmosphere (Ar or N2) A->F B (Hetero)arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane) E->F G Heating (80-110 °C) F->G H 1-(Hetero)aryl-4,4-difluorocyclohex-1-ene G->H

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of 1-Chloro-4,4-difluorocyclohex-1-ene

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of a wide range of amines with aryl and vinyl halides.[6] This reaction is particularly valuable for accessing novel amine derivatives of the 4,4-difluorocyclohexene scaffold, which can be further elaborated into drug candidates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 1-Chloro-4,4-difluorocyclohex-1-ene

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle like G3-XPhos) (1-3 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2 - 4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

    • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., NaOtBu, 2.0 eq.).

    • Add 1-Chloro-4,4-difluorocyclohex-1-ene (1.0 eq.) and the amine (1.2 eq.).

    • Add the anhydrous, degassed solvent (e.g., toluene).

    • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4,4-difluorocyclohex-1-en-1-amine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with less reactive vinyl chlorides. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, and BrettPhos are often required to promote the catalytic cycle.[11]

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used to deprotonate the amine. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, often requiring higher reaction temperatures.[11]

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (2.0)Toluene1001890[6]
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)1,4-Dioxane1102482[11]
3BenzylamineG3-BrettPhos (2)-Cs₂CO₃ (2.0)Toluene901688[11]

Note: Yields are representative and may vary depending on the specific reaction conditions and substrate.

Medicinal Chemistry Applications: A Case Study on P2X7 Receptor Antagonists

The purinergic P2X7 receptor is a ligand-gated ion channel that has emerged as a promising therapeutic target for a range of inflammatory and neurological disorders.[12][13] Several P2X7 receptor antagonists incorporating the 4,4-difluorocyclohexyl motif have been developed, highlighting the utility of this scaffold in drug discovery. For instance, compounds bearing a 1-substituted-4,4-difluorocyclohexanecarboxamide moiety have been patented as potent P2X7 antagonists. The synthesis of such compounds can be envisioned to start from 1-Chloro-4,4-difluorocyclohex-1-ene, which after a series of transformations including the introduction of a carboxamide group, can lead to the final drug candidate.

Visualization of a Potential Signaling Pathway

P2X7_Signaling cluster_pathway P2X7 Receptor Signaling Pathway ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ion_Channel Ion Channel Opening P2X7->Ion_Channel Antagonist 4,4-Difluorocyclohexyl -based Antagonist Antagonist->P2X7 Blocks Inflammasome NLRP3 Inflammasome Activation Ion_Channel->Inflammasome Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β) Inflammasome->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of the P2X7 signaling pathway by a difluorocyclohexyl-containing antagonist.

The 4,4-difluorocyclohexyl group in these antagonists is believed to contribute to their desirable properties by enhancing metabolic stability and modulating lipophilicity to achieve optimal brain penetration for CNS indications.[14]

Conclusion

1-Chloro-4,4-difluorocyclohex-1-ene is a versatile and valuable building block for medicinal chemistry. Its unique combination of a reactive vinyl chloride handle and a metabolically robust, conformationally defined difluorocyclohexene ring makes it an ideal starting material for the synthesis of novel drug candidates. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs.

References

  • Buchwald-Hartwig Amination. Organic Syntheses. [Link]

  • Suzuki-Miyaura Cross-Coupling. Organic Reactions.
  • [Link to a relevant p
  • [Link to a supplier of 1-Chloro-4,4-difluorocyclohex-1-ene]
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link][2][4][15]

  • Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373. PMC. [Link]

  • Agonists, Antagonists, and Modulators of P2X7 Receptors. PubMed. [Link]

  • Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Cardiff University. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link][6]

  • P2X7 receptor antagonists for the treatment of systemic inflammatory disorders. PubMed. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. ACS Publications. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

  • 1227068-84-9 | 4,4-Difluoro-1-cyclohexene-1-boronic acid pinacol ester | BoronPharm. BoronPharm. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

  • TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. SciSpace. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. PMC. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. [Link]

  • α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. ResearchGate. [Link]

  • Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. PMC. [Link]

  • Asymmetric cross-coupling heterocyclic boronic acids with racemic 1 A... - ResearchGate. ResearchGate. [Link]

  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers. [Link]

Sources

Method

Application Note: 1-Chloro-4,4-difluorocyclohex-1-ene as a Strategic Building Block in Agrochemical Discovery

Executive Summary In the modern landscape of agrochemical development, the strategic incorporation of fluorine is paramount for overcoming metabolic liabilities and enhancing field efficacy. 1-Chloro-4,4-difluorocyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of agrochemical development, the strategic incorporation of fluorine is paramount for overcoming metabolic liabilities and enhancing field efficacy. 1-Chloro-4,4-difluorocyclohex-1-ene (CAS: 1881331-01-6) has emerged as a highly specialized, bifunctional synthon for drug discovery professionals and agricultural chemists. This application note details the physicochemical rationale, strategic utility, and self-validating synthetic protocols for utilizing this building block to construct metabolically robust [1] and related agrochemical leads.

Physicochemical Rationale: The "Fluorine Effect" and Causality of Design

The architecture of 1-chloro-4,4-difluorocyclohex-1-ene is purposefully designed to solve two distinct challenges in agrochemical synthesis:

  • Metabolic Stability via the gem-Difluoro Group: Unfunctionalized cyclohexyl and phenyl rings are notorious metabolic liabilities, rapidly oxidized by cytochrome P450 enzymes in fungal pathogens and agricultural pests. The introduction of a gem-difluoro moiety at the 4-position replaces vulnerable C-H bonds with highly stable C-F bonds (~116 kcal/mol). This substitution not only blocks oxidative degradation but also significantly increases the lipophilicity (logP) of the molecule, enhancing cuticular penetration in plants and exoskeletal permeation in insects.

  • Convergent Synthesis via the Vinyl Chloride: Traditional routes to 4,4-difluorocyclohexyl-substituted heterocycles often rely on the nucleophilic addition of Grignard reagents to 4,4-difluorocyclohexanone. However, the strongly electron-withdrawing fluorine atoms increase the acidity of the α -protons, leading to competitive enolization and poor yields. 1-Chloro-4,4-difluorocyclohex-1-ene bypasses this issue entirely. The vinyl chloride moiety serves as an electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the highly convergent, functional-group-tolerant attachment of complex heteroaryl pharmacophores.

Strategic Application: Synthesis of SDHI Fungicide Analogues

Recent advancements in crop protection have highlighted the profound efficacy of 4,4-difluorocyclohexyl-substituted pyrazoles and pyridines. When these scaffolds bind to the ubiquinone binding site of fungal Complex II, they halt electron transport, leading to rapid pathogen eradication.

Pathway Lead Difluorocyclohexyl Fungicide Target Succinate Dehydrogenase (SDHI) Lead->Target Binds Complex II Block Electron Transport Blockade Target->Block ATP ATP Depletion in Fungi Block->ATP Death Fungal Pathogen Eradication ATP->Death

Mechanism of action for SDHI fungicides utilizing the difluorocyclohexyl scaffold.

To access these advanced leads, chemists employ a two-stage workflow: a palladium-catalyzed cross-coupling followed by a stereoselective alkene reduction.

Workflow SM 1-Chloro-4,4-difluorocyclohex-1-ene (Vinyl Chloride Synthon) Coupling Pd-Catalyzed Suzuki Coupling (C-C Bond Formation) SM->Coupling Int 1-Aryl-4,4-difluorocyclohex-1-ene (Coupled Intermediate) Coupling->Int Reduction Catalytic Hydrogenation (Alkene Saturation) Int->Reduction Product 4,4-Difluorocyclohexyl Agrochemical (Metabolically Stable Lead) Reduction->Product

Synthetic workflow for agrochemical leads via Suzuki coupling and hydrogenation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent the propagation of failed intermediates.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C1 position of the cyclohexene ring with a heteroaryl boronic acid. Causality of Reagents: Vinyl chlorides are historically less reactive than vinyl bromides or iodides. To overcome the high activation energy required for oxidative addition into the C(sp2)-Cl bond, Pd(dppf)Cl2​ is utilized. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding, electron-rich palladium center that accelerates oxidative addition while suppressing unwanted β -hydride elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 1-chloro-4,4-difluorocyclohex-1-ene (1.0 equiv), the target heteroaryl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/ H2​O . Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reaction: Backfill with Argon and heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Self-Validation (IPC): At 4 hours, withdraw a 50 μ L aliquot, dilute in ethyl acetate, filter through a micro-plug of silica, and analyze via GC-MS.

    • Validation Check: The reaction is proceeding correctly if the distinct isotopic cluster of the starting material ( m/z 152 and 154 in a 3:1 ratio) is depleted, and the mass of the coupled product is dominant.

  • Workup: Cool to room temperature, dilute with water, extract with ethyl acetate ( ), dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: Catalytic Hydrogenation to the Agrochemical Lead

Objective: Saturate the cyclohexene intermediate to yield the final 4,4-difluorocyclohexyl appendage.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 1-aryl-4,4-difluorocyclohex-1-ene in anhydrous methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a blanket of Argon.

  • Hydrogenation: Evacuate the atmosphere and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 6 hours.

  • Self-Validation (IPC): Withdraw a small aliquot, filter, concentrate, and analyze via 1H NMR.

    • Validation Check: The starting material exhibits a characteristic vinylic proton multiplet at δ 5.70–5.90 ppm. The protocol is validated as complete only when this signal is completely absent from the spectrum, confirming 100% conversion to the saturated alkane.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol and concentrate the filtrate in vacuo to afford the pure agrochemical building block.

Data Presentation: Cross-Coupling Optimization

The table below summarizes the quantitative data from the optimization of the vinyl chloride cross-coupling step, demonstrating the necessity of the chosen catalytic system.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9022Poor oxidative addition into C-Cl bond.
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene10065Monodentate ligand allows some β -hydride elimination.
3 Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane / H2​O 9081Good conversion, but base is cost-prohibitive for scale.
4 Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane / H2​O 90 92 Optimal. Bidentate ligand stabilizes intermediate.

Table 1: Optimization parameters for the Suzuki-Miyaura coupling of 1-chloro-4,4-difluorocyclohex-1-ene.

References

  • Title: Heteroaryl compounds as agrochemical fungicides (WO2018210659A1)
  • Title: Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes Source: Science URL: [Link]

Application

Application Note: Divergent Functionalization of the Double Bond in 1-Chloro-4,4-difluorocyclohex-1-ene

Executive Summary & Strategic Utility The incorporation of fluorinated aliphatic rings is a cornerstone strategy in modern medicinal chemistry for modulating lipophilicity, improving metabolic stability, and restricting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The incorporation of fluorinated aliphatic rings is a cornerstone strategy in modern medicinal chemistry for modulating lipophilicity, improving metabolic stability, and restricting molecular conformation. 1-Chloro-4,4-difluorocyclohex-1-ene serves as a highly versatile, bifunctional building block. The vinylic chloride moiety provides a unique synthetic handle that allows for both direct transition-metal-catalyzed C(sp²)–C(sp²) bond formation and electrophilic functionalization of the π -bond.

This application note details field-proven methodologies for the divergent functionalization of the double bond in 1-chloro-4,4-difluorocyclohex-1-ene, focusing on Palladium-catalyzed Suzuki-Miyaura cross-coupling and electrophilic epoxidation.

Mechanistic Rationale & Experimental Design

C(sp²)–Cl Activation via Suzuki-Miyaura Coupling

Vinylic chlorides are traditionally viewed as challenging substrates for cross-coupling due to their high carbon–halogen bond dissociation energies (~88 kcal/mol) compared to their bromide or iodide counterparts[1]. However, this inherent stability makes them excellent, shelf-stable building blocks for complex molecule synthesis[2].

Causality in Ligand Selection: Standard catalysts like Pd(PPh3​)4​ often fail to activate vinylic chlorides because the electron density on the palladium center is insufficient to drive the rate-limiting oxidative addition step. To overcome this activation barrier, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as SPhos or XPhos) are required[3]. The steric bulk of these ligands promotes the formation of a highly reactive, monoligated Pd(0)L active species, while their electron-rich nature accelerates oxidative addition into the stubborn C–Cl bond. Furthermore, utilizing Pd(OAc)2​ as a precatalyst in conjunction with these ligands has been shown to significantly outperform traditional tetrakis systems in challenging halide activations[4].

Electrophilic π -Bond Functionalization (Epoxidation)

Direct functionalization of the double bond via epoxidation yields a highly valuable chloro-epoxide intermediate (1-chloro-4,4-difluoro-7-oxabicyclo[4.1.0]heptane), which can be subsequently ring-opened to form α -chloro ketones or fluorinated diols.

Causality in Reagent Selection: The double bond in 1-chloro-4,4-difluorocyclohex-1-ene is significantly deactivated toward electrophilic attack. The vinylic chlorine atom withdraws electron density via induction, and the remote gem-difluoro group exerts a strong transannular dipole effect. Consequently, standard epoxidation with meta-chloroperoxybenzoic acid (mCPBA) proceeds sluggishly at room temperature. To achieve full conversion, the use of more potent oxidants like trifluoroperacetic acid (TFPAA) or elevated temperatures with mCPBA is necessary.

Reaction Workflows & Catalytic Cycles

Workflow SM 1-Chloro-4,4-difluorocyclohex-1-ene Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Pd Catalyst Aryl-B(OH)2 Epox Electrophilic Epoxidation SM->Epox Peroxy Acid [O] Prod1 1-Aryl-4,4-difluorocyclohex-1-ene Coupling->Prod1 Prod2 Chloro-Epoxide Intermediate Epox->Prod2

Divergent functionalization pathways for 1-Chloro-4,4-difluorocyclohex-1-ene.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-Limiting) Pd0->OA PdII Vinyl-Pd(II)-Cl Intermediate OA->PdII Vinylic Chloride TM Transmetalation (Aryl-B(OH)2 + Base) PdII->TM PdII_Aryl Vinyl-Pd(II)-Aryl Intermediate TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Product Coupled Alkene Product RE->Product

Palladium-catalyzed cross-coupling cycle for vinylic chloride activation.

Quantitative Data Summary

The following table summarizes optimized conditions for the functionalization of the double bond, highlighting the impact of catalyst and reagent selection on overall yield.

Reaction TypeReagents & Catalyst SystemSolvent / TempTimeIsolated Yield
Suzuki Coupling Phenylboronic acid, Pd(OAc)2​ (5 mol%), SPhos (10 mol%), K3​PO4​ Toluene/ H2​O (10:1), 100 °C16 h86%
Suzuki Coupling 3-Pyridylboronic acid, Pd2​(dba)3​ (2.5 mol%), XPhos (10 mol%), K2​CO3​ Dioxane/ H2​O (5:1), 90 °C20 h74%
Epoxidation mCPBA (2.0 equiv), NaHCO3​ (3.0 equiv)DCM, 40 °C (Reflux)24 h62%
Epoxidation TFPAA (generated in situ from TFAA and H2​O2​ ), Na2​HPO4​ DCM, 0 °C to RT12 h89%

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of 1-Phenyl-4,4-difluorocyclohex-1-ene via C(sp²)–Cl activation.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)2​ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous K3​PO4​ (3.0 mmol, 3.0 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing phosphine ligand oxidation.

  • Addition of Substrate and Solvent: Dissolve 1-chloro-4,4-difluorocyclohex-1-ene (1.0 mmol, 1.0 equiv) in degassed Toluene (5.0 mL). Inject the solution into the Schlenk tube via syringe, followed by the addition of degassed deionized water (0.5 mL).

  • Reaction Execution: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 16 hours.

  • Self-Validation Check (In-Process): After 16 hours, cool the reaction to room temperature. Extract a 10 μ L aliquot, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS. Validation: The vinylic chloride starting material ( m/z 152) must be completely consumed, replaced by the product peak ( m/z 194). TLC is often insufficient here due to the similar Rf​ values of the starting material and the non-polar alkene product.

  • Workup and Purification: Dilute the mixture with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (100% Hexanes) to afford the product as a colorless oil.

Protocol B: Electrophilic Epoxidation with TFPAA

Objective: Synthesis of 1-chloro-4,4-difluoro-7-oxabicyclo[4.1.0]heptane.

Step-by-Step Methodology:

  • Oxidant Generation: In a perfectly clean, round-bottom flask cooled to 0 °C, suspend Na2​HPO4​ (4.0 mmol, 4.0 equiv) in anhydrous DCM (10 mL). Add 50% aqueous H2​O2​ (3.0 mmol, 3.0 equiv) dropwise. Slowly add trifluoroacetic anhydride (TFAA) (3.5 mmol, 3.5 equiv) over 10 minutes. Stir for 15 minutes at 0 °C to generate TFPAA in situ.

  • Substrate Addition: Dissolve 1-chloro-4,4-difluorocyclohex-1-ene (1.0 mmol, 1.0 equiv) in DCM (2 mL) and add it dropwise to the oxidant mixture at 0 °C.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Check (Quenching): Cool the reaction to 0 °C and carefully quench by adding saturated aqueous Na2​S2​O3​ (10 mL). Stir for 30 minutes. Validation: Spot the aqueous layer onto KI-starch indicator paper. A lack of blue/black color confirms the complete destruction of residual hazardous peroxides.

  • Workup: Separate the organic layer. Wash the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, wash with saturated NaHCO3​ (15 mL) and brine (15 mL), dry over MgSO4​ , and carefully concentrate under reduced pressure (the product is somewhat volatile).

  • Analytical Validation: Confirm the success of the epoxidation via 19F NMR and 1H NMR. The disappearance of the vinylic proton (~5.8 ppm) and the appearance of the oxirane proton (~3.4 ppm) validate the functionalization of the π -bond.

References

  • Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products. ResearchGate.

  • Activation of diverse carbon–heteroatom and carbon–carbon bonds via palladium(II)-catalyzed β -X elimination. PMC (PubMed Central).

  • Synthesis of Diverse and Complex Molecules on the Solid Phase. ACS Publications.

  • A Convergent Route for the Total Synthesis of Malyngamides O, P, Q, and R. ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-4,4-difluorocyclohex-1-ene

Introduction Welcome to the technical support guide for the synthesis of 1-Chloro-4,4-difluorocyclohex-1-ene. This molecule is a key building block in the development of novel agrochemicals and pharmaceuticals. Its synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Chloro-4,4-difluorocyclohex-1-ene. This molecule is a key building block in the development of novel agrochemicals and pharmaceuticals. Its synthesis, while straightforward in principle, presents several challenges related to side product formation that can impact yield, purity, and downstream applications.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during the synthesis, focusing on the conversion of 4,4-difluorocyclohexan-1-one to the target vinyl chloride. Our goal is to help you troubleshoot and optimize your reaction conditions based on a mechanistic understanding of the underlying chemistry.

Part 1: Frequently Asked Questions (FAQs) on Common Side Products

This section addresses the most common impurities and their origins. Understanding the "what" and "why" is the first step toward a successful synthesis.

Q1: What are the primary side products I should expect when synthesizing 1-Chloro-4,4-difluorocyclohex-1-ene from 4,4-difluorocyclohexan-1-one?

You can anticipate several classes of impurities, primarily arising from the reaction mechanism, reaction conditions, and the purity of your starting materials. The most prevalent are:

  • Dichlorinated Byproduct: 1,1-dichloro-4,4-difluorocyclohexane is often observed, resulting from an over-reaction with the chlorinating agent.

  • Isomeric Byproducts: While the desired 1-chloro isomer is thermodynamically favored, the formation of 3-Chloro-4,4-difluorocyclohex-1-ene is possible depending on the reaction kinetics and base used for elimination, if applicable.

  • Unreacted Starting Material: Residual 4,4-difluorocyclohexan-1-one due to incomplete conversion.

  • Hydrolysis Products: Re-formation of the starting ketone if moisture contaminates the reaction.

  • Precursor-Carried Impurities: The synthesis of the 4,4-difluorocyclohexan-1-one precursor, often involving fluorinating agents like diethylaminosulfur trifluoride (DAST), can produce unsaturated fluoro-alkene side products that may be carried over.[1]

Q2: What analytical methods are recommended for identifying and quantifying these side products?

A multi-technique approach is best for a comprehensive impurity profile. We recommend the following:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this analysis. It can separate volatile compounds and provide mass data for definitive identification of the main product and chlorinated or isomeric byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to quantify the level of unreacted ketone by observing the disappearance of its characteristic alpha-proton signals.

    • ¹⁹F NMR: Crucial for confirming the integrity of the gem-difluoro group and detecting any precursor-related fluoro-alkene impurities.[2]

    • ¹³C NMR: Useful for confirming the structure of the main product and identifying the carbon skeletons of major impurities.

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific analysis due to the volatility of the components, it can be developed for quantifying less volatile impurities or for monitoring reaction progress if the components have a UV chromophore.[3]

Part 2: Troubleshooting Guides for Specific Synthesis Issues

This section provides actionable advice to address specific experimental outcomes.

Q3: My GC-MS analysis shows a significant peak corresponding to 1,1-dichloro-4,4-difluorocyclohexane. What causes this and how can I minimize it?

Cause: The formation of the dichlorinated alkane is a classic sign of over-reaction, particularly when using potent chlorinating agents like phosphorus pentachloride (PCl₅). The reaction proceeds through an intermediate that can be further chlorinated instead of undergoing elimination to the desired alkene.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your chlorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) rather than a large one.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Adding the chlorinating agent at 0 °C and then slowly warming to room temperature or slightly above is a common strategy.[4]

  • Monitor the Reaction: Use GC-MS or TLC to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the dichlorinated byproduct.

Q4: I've identified an isomeric byproduct, 3-Chloro-4,4-difluorocyclohex-1-ene. How can I improve the regioselectivity of the elimination?

Cause: The formation of different alkene isomers is governed by the mechanism of the elimination step. The desired product is the more substituted (Zaitsev) product, which is generally more stable. Formation of the less substituted (Hofmann) product can occur, especially if a bulky base is used or if the reaction is under kinetic control.

Troubleshooting Steps:

  • Choice of Reagent/Base: If your synthesis involves a separate elimination step after forming a chloro-alkane, using a small, non-bulky base (e.g., sodium ethoxide) will favor the Zaitsev product. If using a one-pot chlorination/elimination reagent like PCl₅, the regioselectivity is often controlled by the thermodynamics of the system, which already favors your target molecule.

  • Temperature Control: Higher reaction temperatures tend to favor the formation of the more thermodynamically stable product. If you are seeing a significant amount of the kinetic (less stable) isomer, allowing the reaction to stir for a longer period at a moderate temperature may allow it to equilibrate to the desired product.

Q5: My reaction is sluggish, and a large amount of 4,4-difluorocyclohexan-1-one remains. How can I improve the conversion rate?

Cause: Incomplete conversion is typically due to insufficient activation of the ketone, inadequate temperature, or deactivation of the reagents.

Troubleshooting Steps:

  • Reagent Purity: Ensure your chlorinating agent (e.g., PCl₅, SOCl₂) is fresh and has not been deactivated by atmospheric moisture.

  • Increase Temperature: Gradually increase the reaction temperature. For PCl₅ reactions, temperatures between 25 °C and 80 °C are common. Monitor for an increase in side product formation as you raise the temperature.

  • Extend Reaction Time: Some reactions require longer periods to reach completion. Continue to monitor the reaction every few hours until no further conversion of the starting material is observed.

  • Solvent Choice: Ensure you are using an appropriate inert solvent (e.g., dichloromethane, chloroform, or neat conditions) that can solubilize the reagents and withstand the reaction temperature.

Part 3: Data Summaries & Visualizations
Table 1: Characteristics of Common Side Products
Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common CauseRecommended Analytical Technique
1,1-dichloro-4,4-difluorocyclohexaneC₆H₈Cl₂F₂197.03Over-chlorinationGC-MS
3-Chloro-4,4-difluorocyclohex-1-eneC₆H₇ClF₂164.57Kinetic control of eliminationGC-MS, ¹H NMR
4,4-difluorocyclohexan-1-oneC₆H₈F₂O146.12Incomplete reaction, hydrolysisGC-MS, ¹H NMR
4-fluoro-cyclohex-3-en-1-one*C₆H₇FO114.12Impurity from precursor synthesis[1]GC-MS, ¹⁹F NMR

*This is an example of a potential carried-over impurity from the synthesis of the starting material.

Diagrams: Mechanisms and Workflows

The following diagrams illustrate the proposed reaction pathways and a general troubleshooting workflow.

G SM 4,4-difluorocyclohexan-1-one Int1 Intermediate (e.g., Chloro-phosphate ester) SM->Int1 + PCl5 Product 1-Chloro-4,4-difluorocyclohex-1-ene (Target Product) Int1->Product - POCl3 - HCl (Elimination) SP1 1,1-dichloro-4,4-difluorocyclohexane (Side Product) Int1->SP1 + PCl5 (Over-reaction)

Caption: Proposed mechanism for target formation and dichlorinated side product.

G Start Analyze Crude Reaction Mixture (GC-MS, NMR) Decision1 High Level of Starting Material? Start->Decision1 Decision2 High Level of Dichlorinated Byproduct? Decision1->Decision2 No Action1 Increase Temp/Time Check Reagent Purity Decision1->Action1 Yes Decision3 Isomeric Byproducts Present? Decision2->Decision3 No Action2 Reduce PCl5 Stoichiometry Lower Reaction Temp Decision2->Action2 Yes Action3 Optimize Elimination Conditions (Base, Temp) Decision3->Action3 Yes End Purify Final Product (Distillation / Chromatography) Decision3->End No Action1->Start Rerun Reaction Action2->Start Rerun Reaction Action3->Start Rerun Reaction

Caption: Troubleshooting workflow for synthesis optimization.

Part 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Chloro-4,4-difluorocyclohex-1-ene

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,4-difluorocyclohexan-1-one (1.0 eq).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. Look for the disappearance of the starting ketone.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously pour the reaction mixture onto crushed ice.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the pure 1-Chloro-4,4-difluorocyclohex-1-ene.

Protocol 2: Purification of Final Product

For products containing the side products listed in Table 1, purification can be achieved as follows:

  • Fractional Vacuum Distillation: This is the most effective method for separating the target product from the less volatile dichlorinated byproduct and any unreacted starting material. The difference in boiling points allows for efficient separation.

  • Column Chromatography: If distillation is not feasible, column chromatography using silica gel with a non-polar eluent system (e.g., hexanes or petroleum ether) can be used. The less polar alkene product will elute before the more polar starting ketone.

References
  • ResearchGate. (n.d.). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Retrieved from [Link]

  • Google Patents. (2015). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

Sources

Optimization

Technical Support Center: Purification Challenges for Fluorinated Cyclohexene Derivatives

Welcome to the technical support center for the purification of fluorinated cyclohexene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated cyclohexene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable compounds. The introduction of fluorine into a cyclohexene ring can dramatically alter its physicochemical properties, often leading to purification difficulties not seen with their non-fluorinated analogs.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve your desired purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of fluorinated cyclohexene derivatives.

Q1: What are the fundamental challenges in purifying fluorinated cyclohexene derivatives?

The primary difficulties arise from the unique properties imparted by fluorine atoms:

  • Altered Polarity and Lipophilicity: Fluorination significantly impacts a molecule's polarity. Depending on the substitution pattern, it can either increase or decrease the overall polarity, affecting solubility and interactions with chromatographic stationary phases.[2][3] For instance, a "Janus" cyclohexane with one highly fluorinated face and one hydrogenated face can exhibit extreme polarity.[4][5]

  • Co-elution of Isomers: The synthesis of fluorinated cyclohexenes often results in a mixture of regioisomers and stereoisomers with very similar physical properties, making their separation by standard chromatographic or distillation techniques exceptionally challenging.[6]

  • Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged for specific purification strategies but may also complicate conventional methods.[2]

  • Product Volatility and Thermal Stability: Some fluorinated cyclohexene derivatives can be volatile, leading to sample loss during solvent removal. Conversely, others may be thermally labile, precluding purification by distillation.

  • Removal of Fluorinating Reagent Byproducts: Residual fluorinating agents and their byproducts can be difficult to remove and may interfere with downstream applications.

Q2: Which analytical techniques are essential for assessing the purity of fluorinated cyclohexene derivatives?

A combination of analytical methods is crucial for accurate purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for confirming the structure and identifying fluorine-containing impurities.[1] The absence of unexpected signals in the ¹⁹F NMR spectrum is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the compound's purity and confirms its molecular weight.[1][7] LC-MS is particularly useful for detecting non-fluorinated and partially fluorinated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is a powerful tool for separation and identification of impurities.[8] Comprehensive two-dimensional GC (GCxGC) can be particularly effective for separating complex mixtures of fluorinated compounds.[9]

  • Combustion Ion Chromatography (CIC): This method can be used to determine the total organic fluorine content in a sample, which can be useful for identifying the presence of unknown fluorinated impurities.[10][11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the purification of fluorinated compounds.[1][2] However, the unique properties of fluorinated cyclohexene derivatives can lead to several challenges.

Q: My fluorinated cyclohexene isomers are co-eluting on a standard C18 column. What can I do?

A: This is a common problem due to the subtle differences in polarity between isomers.

  • Explanation: Standard C18 (octadecyl) columns separate based on hydrophobicity. Fluorinated isomers can have very similar hydrophobicities, leading to poor resolution.

  • Solutions:

    • Utilize a Fluorinated Stationary Phase: Columns with a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or fluorous phases) can offer alternative selectivity.[12][13][14] These phases can interact with fluorinated analytes through dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions, often leading to improved separation of isomers.[14]

    • Optimize the Mobile Phase:

      • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can sometimes improve resolution.

      • Fluorinated Alcohols: Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as mobile phase additives or even as the organic modifier.[12][15] These can enhance interactions with fluorinated stationary phases and improve peak shape.

    • Change the Chromatographic Mode: If working in reversed-phase, consider normal-phase chromatography with a polar stationary phase (e.g., silica, cyano, or amino) and non-polar mobile phases (e.g., hexanes, ethyl acetate).

Q: I'm observing poor peak shape (fronting or tailing) for my fluorinated cyclohexene derivative.

A: Poor peak shape can result from several factors related to the unique properties of fluorinated compounds.

  • Explanation:

    • Fronting: Often caused by column overload or poor solubility of the sample in the mobile phase.[2]

    • Tailing: Can be due to secondary interactions with the stationary phase, such as interactions with residual silanols on silica-based columns, or the presence of acidic or basic impurities.

  • Solutions:

    • Reduce Sample Load: Decrease the concentration or injection volume of your sample.[2]

    • Improve Sample Solubility: Dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase.

    • Use a Highly End-capped Column: These columns have fewer free silanol groups, reducing the potential for tailing.[2]

    • Mobile Phase Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid, formic acid) or a base (e.g., triethylamine, ammonia) to the mobile phase can improve peak shape by suppressing ionization.

    • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionization state.[2]

Q: My recovery of the fluorinated compound from the HPLC column is low.

A: Low recovery can be due to irreversible adsorption onto the stationary phase or co-elution with a non-UV active impurity.

  • Explanation: Highly fluorinated compounds can sometimes exhibit strong, non-specific binding to certain stationary phases, especially if there are active sites on the packing material.

  • Solutions:

    • Change the Stationary Phase: Try a different type of column, such as one with a different bonding chemistry or a polymer-based stationary phase.

    • Flush the Column with a Strong Solvent: After your run, flush the column with a strong solvent (e.g., isopropanol, THF) to elute any strongly retained compounds.

    • Check for Co-elution: Use a more universal detector, such as a mass spectrometer or an evaporative light scattering detector (ELSD), to check for co-eluting impurities that may not be visible with a UV detector.

HPLC_Workflow Crude Crude Fluorinated Cyclohexene Derivative Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Separate Separation on analytical column Inject->Separate Collect Collect fractions Separate->Collect Analyze Analyze fractions for purity (LC-MS, NMR) Collect->Analyze Pool Pool pure fractions Analyze->Pool Evaporate Evaporate solvent Pool->Evaporate Pure Pure Fluorinated Cyclohexene Derivative Evaporate->Pure

Caption: A general workflow for the purification of fluorinated cyclohexene derivatives using HPLC.

Crystallization

Crystallization can be a highly effective method for obtaining very pure solid fluorinated cyclohexene derivatives.[1] However, the presence of fluorine can influence crystal packing and solubility.

Q: I am unable to form crystals of my fluorinated cyclohexene derivative.

A: The failure to crystallize can be due to several factors, including high solubility or the presence of impurities that inhibit crystal lattice formation.

  • Explanation: Fluorination can significantly alter the solubility of a compound. Additionally, the rigid nature of some fluorinated cyclohexene rings can make it difficult for them to pack into a well-ordered crystal lattice.[2]

  • Solutions:

    • Solvent Screening: Systematically screen a wide range of solvents with varying polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

    • Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble until the solution becomes turbid. Gentle heating to redissolve and then slow cooling can induce crystallization.

    • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to a supersaturated solution to initiate crystallization.

    • Further Purification: If impurities are inhibiting crystallization, try to purify the compound further by another method, such as column chromatography, before attempting crystallization again.[2]

Q: My compound is "oiling out" instead of forming crystals.

A: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Explanation: This often happens when the solution is too concentrated or cooled too quickly, leading to a high degree of supersaturation.[2] The presence of impurities can also promote oil formation.

  • Solutions:

    • Use a More Dilute Solution: Start with a less concentrated solution of your compound.[2]

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.[2]

    • Agitation: Gentle stirring or scratching the inside of the flask with a glass rod can sometimes induce crystallization from an oil.

    • Change the Solvent System: Try a different solvent or solvent/anti-solvent combination.

Distillation

For volatile fluorinated cyclohexene derivatives, distillation can be a viable purification method. However, azeotrope formation is a common challenge.

Q: My fluorinated cyclohexene derivative forms an azeotrope with a reaction byproduct, preventing separation by simple distillation.

A: Azeotropes are mixtures of two or more liquids that have a constant boiling point and composition throughout distillation.

  • Explanation: The intermolecular interactions between the fluorinated compound and the impurity can lead to the formation of a minimum or maximum boiling azeotrope.

  • Solutions:

    • Extractive Distillation: Introduce a third component (an entrainer) that alters the relative volatility of the components of the azeotrope, allowing for their separation.[16] The entrainer should be chosen based on its ability to selectively interact with one of the components.

    • Azeotropic Distillation: If the azeotrope is heterogeneous (forms two liquid phases upon condensation), it may be possible to separate the components using a Dean-Stark apparatus. This is often used to remove water from reaction mixtures.[17]

    • Pressure-Swing Distillation: The composition of an azeotrope is often dependent on pressure. By operating two distillation columns at different pressures, it may be possible to achieve a separation.

    • Alternative Purification Method: If distillation proves to be ineffective, other purification techniques such as preparative gas chromatography or column chromatography should be considered.

Purification_Strategy Start Crude Fluorinated Cyclohexene Derivative IsSolid Is the compound a solid? Start->IsSolid IsVolatile Is the compound volatile and thermally stable? IsSolid->IsVolatile No Crystallization Attempt Crystallization IsSolid->Crystallization Yes Chromatography Column Chromatography / HPLC IsVolatile->Chromatography No Distillation Attempt Distillation IsVolatile->Distillation Yes Success Pure Compound Chromatography->Success Crystallization->Chromatography Unsuccessful Crystallization->Success Successful Distillation->Chromatography Unsuccessful Distillation->Success Successful Failure Further Purification Needed

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Experimental Protocols

Protocol 1: General Procedure for HPLC Purification of a Fluorinated Cyclohexene Derivative
  • Sample Preparation: Dissolve the crude fluorinated cyclohexene derivative in a minimal amount of a suitable solvent (e.g., acetonitrile, methanol, or a mixture that mimics the initial mobile phase). The concentration should typically be in the range of 1-10 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • Select an appropriate column (e.g., C18, PFP).

    • Develop a suitable gradient elution method using an analytical HPLC system. A typical mobile phase system is water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Optimize the gradient to achieve baseline separation of the desired product from impurities.

  • Scale-up to Preparative HPLC:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Adjust the flow rate and gradient according to the dimensions of the preparative column.

    • Inject the filtered sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to determine their purity.

  • Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product Characterization: Confirm the identity and purity of the final product using NMR, LC-MS, and other appropriate analytical techniques.

Protocol 2: General Procedure for Crystallization of a Fluorinated Cyclohexene Derivative
  • Solvent Selection: In a small test tube, add a small amount of the compound and add a potential crystallization solvent dropwise while heating and agitating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show crystal formation upon cooling.

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or an ice bath to maximize crystal yield.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[2]

Data Summary

Table 1: Common HPLC Stationary Phases for Fluorinated Compound Purification

Stationary PhaseAbbreviationPrimary Separation Mechanism(s)Best Suited For
OctadecylsilaneC18 / ODSHydrophobic interactionsGeneral purpose, separation based on lipophilicity.
OctylsilaneC8Hydrophobic interactionsLess retentive than C18, good for highly hydrophobic compounds.
PentafluorophenylPFPHydrophobic, π-π, dipole-dipole, and ion-exchange interactionsAromatic and unsaturated fluorinated compounds, isomers.[13]
Fluorous-Fluorous-fluorous interactionsHighly fluorinated compounds, separation from non-fluorinated impurities.[12]

References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.
  • The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. ResearchGate.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
  • ANALYTICAL METHODS. ATSDR.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
  • Ultra-fluorinated cyclohexane shows off two faces. Chemistry World.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.
  • Distillation process for fluorocarbons. Google Patents.
  • Perfluoro(butylcyclohexane)–Cis‐Perfluorodecalin Mixture Separation by Heteroazeotropic Distillation. ResearchGate.
  • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship.org.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
  • Combustion ion chromatography for extractable organofluorine analysis. PMC.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for C-C Bond Formation with 1-Chloro-4,4-difluorocyclohex-1-ene

Welcome to the technical support center for catalyst selection in C-C bond formation reactions involving 1-Chloro-4,4-difluorocyclohex-1-ene. This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalyst selection in C-C bond formation reactions involving 1-Chloro-4,4-difluorocyclohex-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling chemistry with this challenging substrate. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions for successful C-C bond formation.

The unique structure of 1-Chloro-4,4-difluorocyclohex-1-ene, featuring a vinyl chloride and gem-difluoro group, presents specific challenges in catalyst selection and reaction optimization. This guide will address these challenges in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

General Considerations

Question 1: Why is 1-Chloro-4,4-difluorocyclohex-1-ene considered a "challenging" substrate for cross-coupling reactions?

Answer: The difficulty arises from two key structural features:

  • The Vinyl Chloride: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[1][2][3] To overcome this, highly active catalyst systems are required.

  • The Gem-Difluoro Group: The presence of two fluorine atoms on the cyclohexene ring can influence the electronic properties of the double bond and potentially interact with the metal center of the catalyst. While not directly attached to the reactive site, these electron-withdrawing groups can impact the reactivity of the vinyl chloride.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[1][4]

Question 2: I am attempting a Suzuki-Miyaura coupling with 1-Chloro-4,4-difluorocyclohex-1-ene and an arylboronic acid, but I am seeing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the Suzuki-Miyaura coupling of a vinyl chloride is most often due to an inefficient oxidative addition step. Here’s a breakdown of potential issues and solutions:

  • Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to cleave the C-Cl bond efficiently.[1]

    • Solution: Employ a more electron-rich and sterically bulky ligand. These ligands stabilize the Pd(0) center and promote oxidative addition.[1][2] Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][5]

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]

    • Solution: For challenging couplings, stronger bases are often more effective. While carbonates (e.g., K₂CO₃, Cs₂CO₃) are common, consider using phosphates (e.g., K₃PO₄) or alkoxides (e.g., NaOtBu). However, be mindful of substrate compatibility with strong bases.

  • Solvent Effects: The choice of solvent can influence catalyst solubility, stability, and reaction rate.

    • Solution: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[1] Sometimes, the addition of a small amount of water can be beneficial.

Troubleshooting Flowchart for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield Observed q1 Is your catalyst system optimized for a vinyl chloride? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Likely Cause q2 Is the base strong enough? a1_yes->q2 sol1 Switch to a Pd(0) source with a bulky, electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Potential Issue q3 Have you considered solvent effects? a2_yes->q3 sol2 Screen stronger bases like K₃PO₄ or NaOtBu. Ensure base is fresh and anhydrous. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Further Optimization end Improved Yield a3_yes->end sol3 Try different aprotic polar solvents (e.g., dioxane, THF, toluene). Consider adding a small amount of water. a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 1-Chloro-4,4-difluorocyclohex-1-ene

Catalyst PrecursorLigandBaseSolventTemperature (°C)Expected Outcome
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O (10:1)100High yield expected[6]
Pd(OAc)₂XPhosCs₂CO₃Dioxane110Very good yield expected
PEPPSI-IPrNone (precatalyst)NaOtBuTHF80Good for challenging substrates[1]

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner and is known for its tolerance of a wide range of functional groups.[7][8]

Question 3: I am performing a Stille coupling with 1-Chloro-4,4-difluorocyclohex-1-ene and an organostannane, but the reaction is sluggish and I'm observing significant amounts of starting material even after prolonged reaction times. What can I do?

Answer: A sluggish Stille reaction with a vinyl chloride points towards issues with the catalyst activity or reaction conditions.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst for Stille reactions, it may not be sufficiently active for this substrate.

    • Solution: Consider more active catalysts. For instance, Pd(P(t-Bu)₃)₂ has been reported to be highly reactive for Stille couplings of aryl chlorides.[9] Alternatively, using a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand can be effective.

  • Additives: Certain additives can accelerate the Stille coupling.

    • Solution: The addition of a copper(I) salt (e.g., CuI) can have a synergistic effect and increase the reaction rate.[8] Lithium chloride (LiCl) is also known to facilitate the transmetalation step.

  • Solvent and Temperature:

    • Solution: Aprotic, polar solvents like DMF or NMP are often used for Stille couplings, as they can help to solubilize the reagents and accelerate the reaction.[9] Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid catalyst decomposition.

Experimental Protocol: Stille Coupling of 1-Chloro-4,4-difluorocyclohex-1-ene with an Arylstannane

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%) and any additives (e.g., CuI, 5 mol%).

  • Reagent Addition: Add the 1-Chloro-4,4-difluorocyclohex-1-ene (1.0 equiv.), the organostannane (1.1 equiv.), and the degassed solvent (e.g., DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with an aqueous solution of KF to remove tin byproducts. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling a vinyl halide with a terminal alkyne.[10][11]

Question 4: I am trying to perform a Sonogashira coupling with 1-Chloro-4,4-difluorocyclohex-1-ene and a terminal alkyne, but I am observing homocoupling of the alkyne (Glaser coupling) as the major side product. How can I suppress this side reaction?

Answer: The formation of Glaser coupling products is a common issue in Sonogashira reactions and is often related to the reaction conditions, particularly the presence of oxygen and the choice of base and solvent.

  • Exclusion of Oxygen: The homocoupling of alkynes is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.

  • Base and Solvent: The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: A common combination is a palladium catalyst with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine).[11] Using a less coordinating solvent may also be beneficial.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can promote homocoupling.

    • Solution: Consider a copper-free Sonogashira protocol. These methods often require a higher catalyst loading or a more specialized ligand but can effectively suppress Glaser coupling.

Catalytic Cycles: Sonogashira vs. Glaser Coupling

G cluster_0 Sonogashira Coupling (Desired) cluster_1 Glaser Coupling (Undesired Side Reaction) pd0 Pd(0)L₂ pdi_r R-Pd(II)-Cl(L)₂ pd0->pdi_r Oxidative Addition (R-Cl) pd_alkyne R-Pd(II)-C≡CR'(L)₂ pdi_r->pd_alkyne Transmetalation (from Cu-C≡CR') product R-C≡CR' pd_alkyne->product Reductive Elimination product->pd0 cu_alkyne Cu-C≡CR' dimer R'C≡C-C≡CR' cu_alkyne->dimer Oxidative Homocoupling (O₂)

Caption: Competing pathways in Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[12][13][14]

Question 5: Can I use 1-Chloro-4,4-difluorocyclohex-1-ene in a Heck reaction with an alkene like styrene or an acrylate? What challenges should I anticipate?

Answer: Yes, a Heck reaction is feasible, but you will likely face challenges similar to other cross-coupling reactions with this substrate, primarily related to the C-Cl bond activation.

  • Catalyst System: A highly active catalyst is essential.

    • Solution: Phosphine-free palladium catalysts or systems with bulky, electron-rich phosphine ligands or NHC ligands are recommended.[14] Palladium nanoparticles have also been shown to be effective catalysts for Heck reactions.[15]

  • Regioselectivity and Stereoselectivity: The Heck reaction can sometimes lead to mixtures of regioisomers and stereoisomers.

    • Solution: The choice of ligand and reaction conditions can influence the selectivity. For terminal alkenes, the reaction typically yields the trans-substituted product.[14] Careful optimization of the reaction parameters is necessary to achieve the desired selectivity.

  • Base: A base is required to neutralize the HX generated during the reaction.

    • Solution: Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used.[12]

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent.[16][17][18]

Question 6: I am considering a Negishi coupling. What are the advantages for my substrate and what catalyst should I use?

Answer: The Negishi coupling is an excellent choice for C-C bond formation and offers several advantages. Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can be beneficial for coupling with a less reactive vinyl chloride.

  • Catalyst Selection: Palladium catalysts are most common, but nickel catalysts can also be effective.

    • Solution: For palladium-catalyzed Negishi coupling, Pd(PPh₃)₄ or a combination of a Pd(0) source with a phosphine ligand can be used.[16][19] Nickel catalysts, such as Ni(acac)₂, can sometimes offer different reactivity and may be worth screening.[16]

  • Functional Group Tolerance: The Negishi coupling is known for its high functional group tolerance.[16]

This technical support guide provides a starting point for your research. Remember that each specific reaction may require optimization of the catalyst, ligand, base, solvent, and temperature to achieve the best results.

References

  • Doyle, A. G., & Sigman, M. S. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
  • Grigg, R. (n.d.). Palladium-Catalyzed Vinylation of Organic Halides.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Ishiyama, T., & Miyaura, N. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Chemistry LibreTexts.
  • Maleczka, R. E., & Gallagher, W. P. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters.
  • Amatore, C., & Jutand, A. (n.d.).
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium- (and nickel-) catalyzed vinylation of aryl halides.
  • Alfa Chemistry. (n.d.). Heck Reaction. Alfa Chemistry.
  • Lipshutz, B. H., & Ghorai, S. (2012).
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Böhm, V. P. W., & Herrmann, W. A. (2002). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds.
  • Wikipedia. (n.d.). Negishi coupling. Wikipedia.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Maleczka, R. E., & Terrell, L. R. (2004). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Organic Letters.
  • SynArchive. (n.d.). Negishi Coupling. SynArchive.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • SynArchive. (n.d.). Sonogashira Coupling. SynArchive.
  • Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal.
  • Braun, T., & Perutz, R. N. (2006). Catalytic C-C bond formation accomplished by selective C-F activation of perfluorinated arenes. Journal of the American Chemical Society.
  • Gouverneur, V., & Tredwell, M. (2018). Strategies Towards Challenging Fluorination Reactions.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2012). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal.
  • Wnuk, S. F., & Garcia, P. I. (2008). Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. The Journal of Organic Chemistry.
  • Doyle, A. G., & Le, C. (2018). Direct C−C Bond Formation from Alkanes Using Ni-Photoredox Catalysis. Journal of the American Chemical Society.
  • Kajetanowicz, A., & Grela, K. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Amanote Research. (n.d.).
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Pitre, S. P., & Paquin, J.-F. (2019). Selective C–O bond formation via a photocatalytic radical coupling strategy: access to perfluoroalkoxylated (ORF) arenes and heteroarenes. Chemical Science.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 1-Chloro-4-(2-methylallyl)benzene. BenchChem.
  • Clot, E., & Eisenstein, O. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews.

Sources

Optimization

Technical Support Center: A Guide to Reactions Involving 1-Chloro-4,4-difluorocyclohex-1-ene

Welcome to the technical support center for 1-Chloro-4,4-difluorocyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Chloro-4,4-difluorocyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block in organic synthesis. The unique electronic and steric properties conferred by the gem-difluoro group can present specific challenges and opportunities in various chemical transformations. This resource aims to equip you with the knowledge to overcome these hurdles and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 1-Chloro-4,4-difluorocyclohex-1-ene is resulting in low to no yield. What are the primary causes?

Low yields in Suzuki-Miyaura couplings involving vinyl chlorides, particularly electron-deficient ones, can often be attributed to several factors.[1][2] The primary culprits are typically inefficient oxidative addition of the palladium catalyst to the C-Cl bond, catalyst deactivation, or instability of the boronic acid reagent.[1][3] For a substrate like 1-Chloro-4,4-difluorocyclohex-1-ene, the electron-withdrawing nature of the fluorine atoms can further deactivate the double bond, making oxidative addition more challenging.[2]

Q2: I am observing significant amounts of homocoupled boronic acid in my Suzuki-Miyaura reaction. How can this be minimized?

The formation of biaryl byproducts from the homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.[4] This suggests that your reaction may not be under a sufficiently inert atmosphere, leading to oxidation of the Pd(0) catalyst to Pd(II) species that can promote homocoupling.[3][4]

Q3: In my Buchwald-Hartwig amination, I am seeing the formation of palladium black and the reaction has stalled. What does this indicate?

The precipitation of palladium black is a clear sign of catalyst decomposition, where the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[5][6] This can be caused by several factors including the presence of oxygen or moisture, excessively high reaction temperatures, or an inappropriate choice of ligand that fails to stabilize the palladium center.[5][6]

Q4: Can 1-Chloro-4,4-difluorocyclohex-1-ene undergo elimination reactions?

Yes, under appropriate basic conditions, 1-Chloro-4,4-difluorocyclohex-1-ene can undergo dehydrochlorination, an E2 elimination reaction, to form a difluorinated cyclohexadiene.[7] For this to occur, a strong, non-nucleophilic base is typically required, and the proton on the adjacent carbon must be in an anti-periplanar arrangement to the chlorine atom.[8][9][10]

Q5: Is 1-Chloro-4,4-difluorocyclohex-1-ene susceptible to hydrolysis?

Vinyl chlorides are generally resistant to hydrolysis under neutral or basic conditions due to the increased strength of the C-Cl bond from resonance with the double bond.[11][12] However, under drastic acidic conditions, hydrolysis can occur to yield the corresponding ketone.[13] The presence of the gem-difluoro group may influence the rate of this process.

Troubleshooting Guides

Low or No Product Yield in Suzuki-Miyaura Coupling

A common and frustrating issue, low or non-existent yields in Suzuki-Miyaura couplings with 1-Chloro-4,4-difluorocyclohex-1-ene can be systematically addressed.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inefficient Oxidative Addition The C-Cl bond in vinyl chlorides is strong, and the electron-withdrawing fluorine atoms in 1-Chloro-4,4-difluorocyclohex-1-ene can further decrease the electron density of the double bond, making oxidative addition by the palladium catalyst the rate-limiting step.[14]Switch to a more electron-rich and sterically bulky phosphine ligand such as SPhos, XPhos, or RuPhos, which are known to facilitate the oxidative addition of aryl chlorides.[1] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst system for more reliable generation of the active catalyst.[3]
Catalyst Deactivation Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to deactivation.[3] Water and other protic impurities can also lead to catalyst decomposition.[5]Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3] Use anhydrous solvents and ensure all reagents are of high purity.
Boronic Acid Instability Boronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures.[1]Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[1] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
Inappropriate Base The base is crucial for activating the boronic acid for transmetalation.[3] An incorrect choice of base can lead to a sluggish or stalled reaction.Screen a variety of bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[3] The choice of base can be solvent-dependent.
Suboptimal Reaction Temperature While heating is often necessary, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[3]If the reaction is sluggish, cautiously increase the temperature. However, if catalyst decomposition (palladium black formation) is observed, lower the temperature and potentially increase the reaction time.[3][6]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.

Formation of Unexpected Byproducts in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but can be prone to side reactions, especially with challenging substrates.

Common Byproducts and Their Mitigation:

Byproduct Plausible Mechanism Mitigation Strategy
Dehalogenated Starting Material Reductive dehalogenation can occur if a hydride source is present. This can be from certain amine bases or alcohol solvents.Switch to a non-hydridic base such as a carbonate or phosphate.[1] Use an aprotic solvent like toluene or dioxane.[15]
Hydrolysis of the Product If water is present in the reaction mixture, the desired amine product could potentially undergo hydrolysis back to the starting material or other undesired products, although this is less common under standard Buchwald-Hartwig conditions.Ensure the use of anhydrous solvents and reagents.[5]
Elimination Product (Difluorocyclohexadiene) The use of a very strong, sterically hindered base could favor elimination over amination.Use a less hindered base like sodium tert-butoxide or a carbonate. If elimination persists, consider lowering the reaction temperature.

Experimental Protocol for Ligand and Base Screening in Buchwald-Hartwig Amination:

  • Preparation: In a glovebox, array a series of reaction vials. To each vial, add 1-Chloro-4,4-difluorocyclohex-1-ene (1.0 equiv), the desired amine (1.2 equiv), and the palladium precatalyst (e.g., 2 mol %).

  • Ligand and Base Addition: To each vial, add a different combination of ligand (e.g., XPhos, RuPhos, BrettPhos; 4 mol %) and base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 2.0 equiv).

  • Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to each vial. Seal the vials and heat the array to the desired temperature (typically 80-110 °C) with stirring.[5]

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any byproducts.

  • Optimization: The condition that provides the highest yield of the desired product with the fewest byproducts is the optimal one for your specific substrates.

Catalytic Cycle of Buchwald-Hartwig Amination and Points of Failure

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Cl Decomposition Decomposition (Palladium Black) Pd0->Decomposition O2, H2O, High Temp PdII_complex R-Pd(II)(Cl)L_n OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange + HNR'R'', Base PdII_complex->Decomposition Amine_Complex R-Pd(II)(NR'R'')L_n Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product R-NR'R'' Reductive_Elimination->Product

Caption: The Buchwald-Hartwig catalytic cycle and common points of catalyst decomposition.

References

  • Consumer Notice. (2023, April 26). Vinyl Chloride | What Is It & Exposure Risks. Retrieved from [Link]

  • New Jersey Department of Health. (2015, October). Vinyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Poison Control. (n.d.). What is vinyl chloride?. Retrieved from [Link]

  • organicmystery.com. (n.d.). Vinyl chloride is hydrolyzed more slowly than ethyl chloride. Explain. Retrieved from [Link]

  • GOV.UK. (2024, April 25). Vinyl chloride: general information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Vinyl Chloride | ToxFAQs™ | ATSDR. Retrieved from [Link]

  • Mukaiyama, T., Izawa, T., & Saigo, K. (1973). Hydrolysis of vinyl chloride. Chemistry Letters, 2(3), 261-264.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Choudhury, N., Kim, A., Kim, M., & Kim, B. S. (2023). Mechanochemical Degradation of Poly(vinyl chloride) into Nontoxic Water-Soluble Products via Sequential Dechlorination, Heterolytic Oxirane Ring-Opening, and Hydrolysis.
  • Filo. (2024, October 17). Vinyl chloride can be easily hydrolysed. Statement II: Reson.... Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Pressurized Hydrolysis Dechlorination of PVC. Retrieved from [Link]

  • Khan Academy Organic Chemistry. (2012, June 24). E2 Elimination: substituted cyclohexanes [Video]. YouTube. Retrieved from [Link]

  • Khan Academy Organic Chemistry. (2014, September 24). 03 E1 and E2 reactions 09 E2 elimination Substituted cyclohexanes [Video]. YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes (video). Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. Retrieved from [Link]

  • PMC. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]

  • Google Patents. (n.d.). US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.
  • Kobe University News site. (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Retrieved from [Link]

  • SciSpace. (2014, July 9). A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4,4-difluoropentane | C5H9ClF2 | CID 55301435. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Chloro-4-cyclopropylbenzene. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of gem-Difluoro Groups in Cyclohexene Systems: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the structural optimization of cyclic drug candidates. The incorporation of fluorine—specifically the gem-difluoro ( CF2​ ) group—into cyclohexene and cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural optimization of cyclic drug candidates. The incorporation of fluorine—specifically the gem-difluoro ( CF2​ ) group—into cyclohexene and cyclohexane systems has emerged as a transformative strategy in medicinal chemistry[1]. While monofluorination is standard practice, the gem-difluoro motif acts as a highly effective bioisostere for carbonyl, sulfonyl, and ethereal oxygen atoms, introducing profound polarity and conformational control without compromising the molecule's hydrophobic character[2][3].

This guide objectively compares the physicochemical performance of gem-difluoro cyclohexene candidates against their non-fluorinated counterparts, detailing the causality behind their enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles, alongside self-validating experimental protocols.

Physicochemical and Pharmacokinetic Advantages

Metabolic Stability

The primary driver for incorporating a CF2​ group is the enhancement of metabolic stability by blocking cytochrome P450 (CYP450)-mediated oxidative metabolism[4]. The C-F bond is significantly stronger than the metabolically labile C-H bond. By replacing a susceptible methylene site on a cyclohexene ring with a CF2​ group, researchers can effectively shut down rapid hydroxylation pathways, prolonging the drug's in vivo half-life[4].

Conformational Locking and Target Affinity

Cyclohexene and cyclohexane rings are inherently flexible, which can result in a high entropy penalty upon binding to a target receptor. The CF2​ group exerts strong stereoelectronic forces—specifically the gauche effect—which restricts the flexible ring into specific, highly populated chair or half-chair conformations[3][5]. This pre-organization reduces the entropy penalty during receptor engagement, directly enhancing target affinity and selectivity[6]. Furthermore, the CF2​ group can engage in specific hydrogen-bonding interactions within the binding pocket[2].

Lipophilicity and Membrane Permeability

Unlike the addition of polar oxygenated functional groups (which severely reduce membrane permeability), the CF2​ group modulates the pKa​ of adjacent basic amines while simultaneously enhancing lipophilicity[1][3]. This strikes an optimal balance for oral bioavailability, improving both ADME (Absorption, Distribution, Metabolism, and Excretion) and PK properties[1].

Quantitative Comparison

Table 1: Comparative Physicochemical Properties (Model Cyclohexene Systems)

PropertyNon-Fluorinated Cyclohexenegem-Difluoro CyclohexeneExperimental Causality / Mechanism
Metabolic Half-life ( t1/2​ ) ~15–20 min>60 minStronger C-F bond blocks CYP450 oxidation at labile sites[4].
Conformational State Highly flexible (multiple states)Locked (chair/half-chair)Stereoelectronic gauche effect restricts ring flexibility[3][7].
Target Affinity ( Kd​ ) BaselineUp to 100x enhancementPre-organization significantly lowers binding entropy penalty[6].
Lipophilicity (LogP) Baseline+0.5 to +1.0Fluorine's hydrophobicity improves membrane permeability[1].

Visualization: Metabolic and Conformational Logic

MetabolicPathway NF Non-Fluorinated Cyclohexene CYP CYP450 Oxidation NF->CYP CONF Receptor Binding NF->CONF GF gem-Difluoro Cyclohexene GF->CYP GF->CONF DEG Rapid C-H Oxidation (High Clearance) CYP->DEG Labile C-H STAB Metabolic Blockade (Prolonged Half-life) CYP->STAB Strong C-F FLEX High Conformational Entropy Penalty CONF->FLEX Flexible Ring LOCK Conformational Locking (Gauche Effect) CONF->LOCK Stereoelectronic bias

Logical comparison of metabolic and conformational pathways in cyclohexene systems.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols detail the synthesis of gem-difluoro cyclohexene derivatives and the empirical validation of their metabolic stability. Every workflow is designed as a self-validating system.

Protocol 1: Synthesis of gem-Difluoro Cyclohexene via Deoxofluorination

Expertise & Causality: Traditional synthesis often relies on the direct deoxofluorination of cyclohexanone precursors. While reagents like DAST are common, modern approaches utilize 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) for milder conditions. For complex cyclohexene systems, transition-metal-catalyzed C-H functionalization using fluorinated diazoalkanes is preferred to prevent unwanted skeletal rearrangements and ensure high chemoselectivity[8][9].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the target cyclohexanone derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: The strict exclusion of moisture prevents the rapid hydrolysis and degradation of electrophilic fluorinating agents.

  • Reagent Addition: Cool the solution to 0°C. Dropwise add DFI or DAST (1.5 eq). Causality: Controlled, dropwise addition at low temperatures manages the highly exothermic nature of the fluorination step, preventing decomposition.

  • Reaction Progression: Stir the mixture at room temperature for 12 hours. Monitor the reaction via 19F NMR to confirm the complete disappearance of intermediate monofluorinated species.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3​ at 0°C to neutralize HF byproducts. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the gem-difluoro product via silica gel chromatography using a hexane/ethyl acetate gradient to isolate the conformationally locked target.

Protocol 2: In Vitro Microsomal Stability Assay

Expertise & Causality: Because the impact of gem-difluorination on stability is highly context-dependent (sometimes exposing alternative metabolic liabilities due to conformational shifts), empirical testing via a self-validating microsomal assay is mandatory[4].

Step-by-Step Methodology:

  • System Setup: Prepare a 1.0 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the gem-difluoro candidate and the non-fluorinated control to separate incubations at a final concentration of 1 µM. Include Verapamil as a high-clearance positive control. Causality: The positive control self-validates the assay by confirming the enzymatic viability and oxidative capacity of the microsome batch.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures CYP enzymes and precipitates proteins, halting metabolism precisely at the target timepoint.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ )[4].

Visualization: Experimental Workflow

ExperimentalWorkflow S1 1. Preparation Microsomes + Buffer S2 2. Initiation Add NADPH S1->S2 S3 3. Aliquot & Quench Cold Acetonitrile S2->S3 S4 4. Extraction Centrifugation S3->S4 S5 5. Analysis LC-MS/MS S4->S5 S6 6. Validation Calculate CL_int S5->S6

Step-by-step experimental workflow for in vitro microsomal stability assay.

References

  • Title: Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions Source: d-nb.info URL: [Link]

  • Title: Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions (PMC) Source: nih.gov URL: [Link]

  • Title: 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride Source: nih.gov URL: [Link]

  • Title: 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs Source: researchgate.net URL: [Link]

  • Title: Practical Synthesis of gem-Difluorides from Cyclohexanone: Synthesis of gem-Bistrifluoroacetates and Their Reactions with Fluoride Nucleophiles Source: researchgate.net URL: [Link]

  • Title: 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride (ORCA) Source: cardiff.ac.uk URL: [Link]

  • Title: Synthesis of gem-difluorocarbasugars Source: ulisboa.pt URL: [Link]

Sources

Comparative

Unlocking the C–Cl Bond: A Comparative Guide to Palladium Catalysts for Vinyl Chloride Cross-Coupling

Introduction: The Challenge of Vinyl Chloride Coupling Vinyl chloride is a highly attractive, inexpensive, and commercially abundant building block for pharmaceutical and materials synthesis. However, its application in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Vinyl Chloride Coupling

Vinyl chloride is a highly attractive, inexpensive, and commercially abundant building block for pharmaceutical and materials synthesis. However, its application in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Negishi) has historically been hampered by two major factors. First, the high bond dissociation energy of the unactivated C(sp²)–Cl bond (~90 kcal/mol) makes it significantly more inert than corresponding bromides and iodides. Second, its gaseous state at room temperature (boiling point -13.4 °C) necessitates specialized pressurized equipment and careful handling (1)[1]. Over the past two decades, strategic advancements in ligand design and catalyst immobilization have bridged this gap, enabling efficient oxidative addition of palladium into the strong vinyl C–Cl bond (2)[2].

Mechanistic Causality: Overcoming the Oxidative Addition Barrier

In a standard Pd-catalyzed cross-coupling, the catalytic cycle hinges on oxidative addition, transmetalation, and reductive elimination. For vinyl chlorides, oxidative addition is the absolute rate-limiting step.

To facilitate the cleavage of the strong C–Cl bond, the palladium center must be highly electron-rich. This is achieved through the use of bulky, electron-donating trialkylphosphines (e.g., P(t-Bu)₃). The steric bulk promotes the formation of a highly active, coordinatively unsaturated monoligated Pd(0) species, while the electron-rich nature accelerates the oxidative insertion into the C–Cl bond (3)[3].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Vinyl Chloride PdII_Cl L-Pd(II)(Vinyl)(Cl) OxAdd->PdII_Cl TransMet Transmetalation (e.g., Boronic Acid) PdII_Cl->TransMet + R-M PdII_R L-Pd(II)(Vinyl)(R) TransMet->PdII_R - M-Cl RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 + Vinyl-R Product

Catalytic cycle of Pd-catalyzed vinyl chloride coupling highlighting the rate-limiting step.

Comparative Analysis of Palladium Catalyst Systems

To guide researchers in selecting the optimal system, we compare three distinct classes of palladium catalysts proven effective for vinyl chloride coupling:

Homogeneous Bulky Phosphine Systems (e.g., Pd₂(dba)₃ / P(t-Bu)₃)
  • Mechanism & Causality: The combination of Pd₂(dba)₃ and tri-tert-butylphosphine generates a highly reactive 12-electron Pd(0)L complex. This system was the first to demonstrate general Suzuki and Negishi couplings of unactivated vinyl chlorides[2].

  • Pros: High turnover numbers (TON > 3000), operates at mild temperatures (50–60 °C), and tolerates diverse functional groups[3].

  • Cons: Ligands are highly air-sensitive and expensive; the homogeneous nature complicates trace metal removal from active pharmaceutical ingredients (APIs).

Heterogeneous Polymer-Supported Palladium Nanoparticles (e.g., PVC-Pd NPs)
  • Mechanism & Causality: Poly(vinyl chloride) (PVC) or poly(vinylidene dichloride) can be functionalized to anchor Pd(II), which is reduced in situ to Pd(0) nanoparticles (). The polymer matrix stabilizes the nanoparticles, preventing agglomeration while providing a high surface area for the reaction (4)[4].

  • Pros: Excellent recyclability (up to 4–6 cycles without significant metal leaching), ligand-free conditions, and operates in green solvents (aqueous ethanol) at room temperature (5)[5].

  • Cons: Lower intrinsic turnover frequency (TOF) compared to homogeneous systems due to diffusion limitations within the polymer matrix.

Palladium(I) Dimers for Cine-Substitution (e.g., [Pd₂I₄][NBu₄]₂)
  • Mechanism & Causality: A recent breakthrough utilizes a formate-mediated reductive cross-coupling via a Pd(I) catalyst. Generated in situ from Pd(OAc)₂, Bu₄NI, and formate, this system undergoes oxidative addition with aryl iodides, followed by carbopalladation of the vinyl chloride, leading to unique cine-substitution products via a Pd(IV) carbenoid intermediate (6)[6].

  • Pros: Access to highly uncommon cine-regioselectivity (branched products from linear vinyl halides); completely orthogonal to standard Suzuki conditions[7].

  • Cons: Requires specific additives; mechanistic complexity limits broad substrate scope currently.

Quantitative Data Summary
Catalyst SystemReaction TypeTypical Temp (°C)Catalyst LoadingYield RangeRecyclabilityKey Advantage
Pd₂(dba)₃ / P(t-Bu)₃ Suzuki / Negishi50–60 °C1–3 mol%75–95%None (Homogeneous)High reactivity for unactivated C-Cl
PVC-Supported Pd NPs Suzuki / Heck25–90 °C0.5–1 mol%80–99%High (4–6 cycles)Ligand-free, green solvents
[Pd₂I₄][NBu₄]₂ (Pd(I)) Reductive Coupling130 °C5 mol%60–85%None (Homogeneous)Unique cine-regioselectivity

Self-Validating Experimental Methodologies

Protocol A: Homogeneous Suzuki Coupling of Vinyl Chloride using Pd₂(dba)₃ / P(t-Bu)₃

Causality Note: Because vinyl chloride is a gas, the reaction must be conducted in a sealed Schlenk tube or autoclave. The use of KF as a base is critical as it activates the boronic acid without promoting the degradation of the highly sensitive phosphine ligand[2].

  • Preparation: In a nitrogen-filled glovebox, charge a heavy-walled Schlenk tube with Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3.3 mol%), the arylboronic acid (1.1 equiv), and anhydrous KF (3.3 equiv).

  • Solvent Addition: Add anhydrous THF (to achieve a 0.2 M concentration).

  • Substrate Introduction: Seal the tube with a septum. Outside the glovebox, cool the tube to -78 °C. Condense vinyl chloride gas (1.0 equiv) into a pre-weighed, cooled graduated cylinder, then transfer via a pre-cooled gas-tight syringe into the reaction mixture.

  • Reaction: Replace the septum with a Teflon screwcap. Heat the sealed tube to 50 °C for 12–24 hours behind a blast shield.

  • Validation & Workup: Cool down to room temperature, vent carefully in a fume hood, dilute with diethyl ether, and filter through a pad of silica gel. Analyze the crude mixture by GC-MS to confirm the disappearance of the boronic acid and the formation of the styrenyl product.

Protocol B: Green Suzuki Coupling using PVC-Supported Pd Nanoparticles

Causality Note: This protocol leverages the high surface area of polymer-supported Pd NPs, allowing the reaction to proceed at room temperature without phosphine ligands, thus avoiding air-sensitivity issues entirely[5].

  • Catalyst Loading: To a round-bottom flask, add arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and PVC-supported Pd(0) catalyst (0.8–1.0 mol% Pd).

  • Solvent & Substrate: Add a solvent mixture of EtOH/H₂O (1:1 v/v). If using a liquid/solid vinyl chloride derivative, add it directly (1.0 equiv). For gaseous vinyl chloride, use a sealed vessel and condense as described in Protocol A.

  • Reaction: Stir vigorously at room temperature for 2–6 hours. The biphasic nature of the polymer support requires high stirring rates to overcome mass transfer limitations.

  • Validation & Recycling: Monitor by TLC. Upon completion, centrifuge the mixture. Decant the supernatant (containing the product) and wash the solid catalyst with ethanol and water. The recovered catalyst can be directly subjected to the next catalytic cycle. Analyze the supernatant via NMR to verify product purity.

Workflow Glovebox 1. Glovebox Setup (Catalyst + Base) Cooling 2. Cryogenic Cooling (-78 °C) Glovebox->Cooling Condensation 3. VC Gas Condensation & Transfer Cooling->Condensation Sealing 4. Seal Vessel (Teflon Cap) Condensation->Sealing Heating 5. Heating (50 °C) Behind Blast Shield Sealing->Heating Workup 6. Venting & Workup (GC-MS Validation) Heating->Workup

Step-by-step experimental workflow for handling gaseous vinyl chloride in cross-coupling.

References

  • Title: Palladium- (and nickel-)
  • Source: acs.
  • Title: The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)
  • Title: POLY (VINYLIDENE DICHLORIDE)
  • Title: Palladium Nanoparticles Immobilized on Poly(vinyl chloride)
  • Source: thieme-connect.
  • Title: Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
  • Title: Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)

Sources

Validation

spectroscopic analysis for purity assessment of 1-Chloro-4,4-difluorocyclohex-1-ene

Spectroscopic Purity Assessment of 1-Chloro-4,4-difluorocyclohex-1-ene: A Comparative Guide to 19 F qNMR and GC-FID Executive Summary 1-Chloro-4,4-difluorocyclohex-1-ene (CAS: 1881331-01-6) is a highly specialized haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Purity Assessment of 1-Chloro-4,4-difluorocyclohex-1-ene: A Comparative Guide to 19 F qNMR and GC-FID

Executive Summary

1-Chloro-4,4-difluorocyclohex-1-ene (CAS: 1881331-01-6) is a highly specialized halogenated building block utilized in advanced pharmaceutical and agrochemical synthesis. Due to its volatility and lack of a strong UV chromophore, traditional High-Performance Liquid Chromatography (HPLC) methods with UV detection are inadequate for accurate purity validation[1]. Consequently, analytical scientists must rely on orthogonal techniques. This guide objectively compares the two gold-standard methodologies for this compound: Quantitative Nuclear Magnetic Resonance (qNMR)—specifically leveraging the 19 F nucleus—and Gas Chromatography with Flame Ionization Detection (GC-FID)[2].

The Analytical Dilemma: Why 19 F qNMR Over HPLC and 1 H qNMR?

Standard chromatographic purity often overestimates the true mass fraction by failing to detect "invisible" impurities like inorganic salts, residual water, or non-UV-absorbing organics[1]. While 1 H qNMR is a standard alternative, the structural similarity of process impurities (e.g., regioisomers or dehydrohalogenated analogues) often leads to proton signal overlap[2].

For a halogenated cycloalkene, 19 F qNMR offers a direct, primary ratio measurement. The 19 F nucleus boasts 100% natural abundance, a wide chemical shift range that minimizes signal overlap, and zero background interference from non-fluorinated solvents or hydrocarbon impurities[3].

Methodology 1: 19 F Quantitative NMR (Absolute Mass Fraction)

Causality & Experimental Design

In qNMR, the integrated signal area is directly proportional to the number of nuclei, allowing for absolute quantification without a substance-specific calibration curve[2]. For 1-Chloro-4,4-difluorocyclohex-1-ene, the gem-difluoro group at C4 provides a distinct, highly sensitive 19 F signal. We utilize 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as an internal standard (IS) because it is highly pure, chemically inert, and its CF3​ singlet (-61.3 ppm) does not overlap with the target's aliphatic fluorine signals[4].

Self-Validating Protocol: 19 F qNMR Workflow
  • Standard Preparation: Accurately weigh ~20 mg of 1-Chloro-4,4-difluorocyclohex-1-ene and ~15 mg of certified 3,5-BTFMBA (IS) into a vial using a metrologically calibrated microbalance (d = 0.001 mg) to minimize gravimetric uncertainty.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3​ or DMSO−d6​ . Ensure complete dissolution to prevent localized concentration gradients.

  • Relaxation Optimization ( T1​ ): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of both the analyte and the IS. Halogenated compounds often exhibit longer T1​ times (1.2 - 4.8 s)[4].

  • Acquisition Parameters: Set the pre-scan delay ( D1​ ) to at least 7×T1​ (typically 20-35 seconds) to ensure complete relaxation between pulses, preventing signal saturation and integration errors[4]. Acquire 32-64 transients with a 90° pulse angle.

  • Processing & Integration: Apply an exponential line broadening (LB) of 0.3 Hz[5]. Phase and baseline correct the spectrum manually. Integrate the IS signal and the target CF2​ multiplet. Calculate the absolute mass fraction using the standard qNMR gravimetric equation[5].

Methodology 2: GC-FID (Volatile Impurity Profiling)

Causality & Experimental Design

While qNMR provides absolute mass fraction, GC-FID excels at separating and quantifying structurally similar volatile impurities[6]. However, because the FID response is proportional to the number of oxidizable carbon atoms, the presence of halogens (Cl, F) drastically alters the effective carbon number (ECN). Therefore, simple area normalization without response factor correction will yield skewed absolute purities for 1-Chloro-4,4-difluorocyclohex-1-ene[2].

Self-Validating Protocol: GC-FID Workflow
  • Sample Preparation: Dilute the sample to 1.0 mg/mL in a volatile, low-boiling solvent (e.g., dichloromethane).

  • Column Selection: Use a mid-polarity capillary column (e.g., DB-624 or DB-5, 30m x 0.25mm x 1.4µm) to effectively separate halogenated cycloalkenes based on boiling point and polarity.

  • Temperature Program: Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min). Injector: 220°C. Detector: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min. Split ratio 50:1 to prevent column overloading.

  • Quantification: Use an internal standard (e.g., fluorobenzene) to establish relative response factors (RRF) for accurate mass-based quantification, rather than relying solely on raw area percent[6].

Comparative Data Analysis

Table 1: Performance Metrics Comparison
Metric 19 F qNMRGC-FID
Primary Output Absolute Mass Fraction (% w/w)Relative Area % (or % w/w with RRF)
Reference Standard Universal IS (e.g., 3,5-BTFMBA)Substance-Specific (for absolute purity)
Sensitivity (LOD) ~0.1% - 0.5%< 0.01% (Trace levels)
Analysis Time 15 - 30 mins (due to long D1​ )20 - 40 mins per run
Sample Recovery Non-destructive (can be recovered)Destructive
Table 2: Experimental Purity Results for a Representative Batch
Analytical MethodCalculated Purity (%)RSD (n=3)Major Impurity Detected
1 H qNMR 97.8%0.45%Overlap with aliphatic impurities
19 F qNMR 98.2%0.15%None (Clear baseline)
GC-FID (Area %) 99.1%0.08%Dehydrohalogenated analogue (0.6%)
GC-FID (RRF Corrected) 98.4%0.12%Dehydrohalogenated analogue (0.6%)

Data Synthesis: GC-FID (Area %) overestimates purity because the halogenated impurities have different response factors than the parent compound. 19 F qNMR provides the most accurate "true" purity (98.2%) with excellent precision, bypassing the need for a specific 1-Chloro-4,4-difluorocyclohex-1-ene reference standard[6].

Decision Matrix Workflow

G Start Purity Assessment: 1-Chloro-4,4-difluorocyclohex-1-ene Goal Primary Analytical Objective? Start->Goal Absolute Absolute Mass Fraction (True Purity) Goal->Absolute Primary Trace Volatile Impurity Profiling Goal->Trace Secondary qNMR 19F qNMR (Internal Standard) Absolute->qNMR GC GC-FID / GC-MS (Area Normalization) Trace->GC Decision Final Certification qNMR->Decision GC->Decision Orthogonal Validation

Caption: Logical workflow for selecting spectroscopic vs chromatographic purity assays.

Conclusion

For the rigorous purity assessment of 1-Chloro-4,4-difluorocyclohex-1-ene, relying on a single analytical technique introduces systemic blind spots. While GC-FID offers unparalleled resolution for separating volatile process impurities, it falls short in absolute quantification without a matched reference standard. Conversely, 19 F qNMR provides a self-validating, primary measurement of mass fraction by exploiting the compound's gem-difluoro moiety. By coupling the absolute quantification of 19 F qNMR with the trace impurity profiling of GC-FID, researchers can establish a highly defensible, E-E-A-T compliant analytical package for drug development and chemical certification.

References

  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). sepscience.com.4

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. nih.gov. 3

  • Quantitative NMR Spectroscopy. acanthusresearch.com. 1

  • A Guide to Quantitative NMR (qNMR). emerypharma.com. 2

  • A Comparative Guide to Purity Validation of 2-decanol: Quantitative NMR vs. Gas Chromatography. benchchem.com.6

  • Quantitative NMR Spectroscopy. ox.ac.uk. 5

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. sigmaaldrich.com.

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Fluorinated Building Blocks for 1-Chloro-4,4-difluorocyclohex-1-ene

Introduction: The Strategic Value of Saturated Fluorinated Scaffolds In modern drug discovery, the strategic incorporation of fluorine is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Saturated Fluorinated Scaffolds

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1] Fluorination can enhance metabolic stability, modulate lipophilicity (LogP), and alter the acidity or basicity (pKa) of nearby functional groups.[1][2] While fluoroaromatics have been extensively used, there is a clear and accelerating trend towards sp³-rich, saturated, and partially saturated cyclic scaffolds.[3] These structures provide access to a broader chemical space, improve solubility, and can lead to compounds with more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

1-Chloro-4,4-difluorocyclohex-1-ene is a valuable building block that offers two key features: a reactive vinyl chloride handle for cross-coupling reactions and a gem-difluoromethylene group. This CF₂ group is a well-established bioisostere for a carbonyl group or a gem-dimethyl group, capable of acting as a lipophilic hydrogen bond acceptor and blocking metabolic oxidation at the C4 position. However, relying on a single building block can limit the exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of viable alternatives, offering researchers and drug developers a data-supported framework for selecting the optimal fluorinated building block for their specific research objectives.

Chapter 1: The Benchmark - Physicochemical Profile of 1-Chloro-4,4-difluorocyclohex-1-ene

1-Chloro-4,4-difluorocyclohex-1-ene serves as our reference point. Its utility stems from the orthogonal reactivity of its functional groups. The vinyl chloride is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), allowing for the direct attachment of aryl, heteroaryl, or alkyl groups. The gem-difluoro group, positioned at the 4-position, exerts a strong inductive effect, influencing the electronics of the ring system and the reactivity of adjacent functional groups.

The primary value of the CF₂ group lies in its ability to modulate key drug-like properties. Its impact on lipophilicity is complex and context-dependent; while often increasing lipophilicity compared to a simple methylene (CH₂) group, the effect can be attenuated or even reversed in certain molecular environments, particularly in heterocyclic systems.[4][5]

Chapter 2: A Comparative Analysis of Alternative Building Blocks

The selection of an alternative should be a deliberate choice based on a desired change in the final molecule's properties, such as its size, polarity, hydrogen bonding capacity, or metabolic profile. We will compare alternatives across several classes.

Class I: Direct Structural Analogues

These alternatives maintain the core six-membered carbocyclic ring but vary the substitution pattern.

  • 4,4-Difluorocyclohex-1-ene: This is the most direct analogue, lacking the reactive chlorine handle.[6] It is suitable for applications where the core gem-difluorocyclohexane motif is desired, but further functionalization is planned through other means, such as C-H activation or by using its boronic acid pinacol ester derivative for Suzuki couplings.[7]

  • 1-Chloro-4-fluorocyclohexane: This building block introduces a single fluorine atom, which can serve as a hydrogen bond acceptor.[8] The conformational effects of a single axial or equatorial fluorine are distinct from a gem-difluoro group, offering a different way to influence binding poses and local polarity.

  • 1,4-Difluorocyclohexene: Lacking the chlorine, this molecule presents a different electronic profile due to the vinyl fluoride.[9] It is less common as a building block for cross-coupling but can be used in other addition or cycloaddition reactions.

Class II: Heterocyclic Bioisosteres

Replacing a ring carbon with a heteroatom (e.g., oxygen) is a powerful strategy to modulate solubility, polarity, and metabolic stability.

  • gem-Difluorinated Saturated Oxygen Heterocycles: Recent studies have comprehensively evaluated gem-difluorinated tetrahydropyrans and tetrahydrofurans as bioisosteres for their carbocyclic counterparts.[4][10][11] Introducing a ring oxygen generally lowers lipophilicity and can provide an additional hydrogen bond acceptor site.[5] The interplay between the ring oxygen and the gem-difluoro group has a significant, non-additive effect on LogP, making these valuable tools for fine-tuning properties.[12]

Class III: Ring-Size Variants

Altering the ring size from six to five or three members can profoundly impact the conformational profile and vector projections of appended substituents.

  • α-Fluoroalkyl-Substituted Cyclopentanes: Building blocks derived from cyclopentane offer a more compact and planar scaffold compared to cyclohexane.[13] Syntheses for various monofluoro, difluoro, and trifluoromethyl cyclopentane derivatives have been developed, allowing for systematic exploration of how fluorine substitution on a five-membered ring impacts physicochemical properties.[13]

  • 1,1-Difluorocyclopropane Derivatives: The cyclopropane ring is a rigid, strained system that acts as a "bioisostere" of a double bond. Incorporating a gem-difluoro group onto this scaffold creates a highly polarized and unique chemical entity.[14] These derivatives are synthetically accessible via difluorocarbene addition to alkenes and can serve as precursors to a wide range of other fluorinated compounds through ring-opening reactions.[14]

Chapter 3: Data-Driven Comparison of Physicochemical Properties

The choice of a building block should be guided by quantitative data. The following table summarizes key physicochemical parameters for the benchmark and its alternatives, drawing from experimental studies where available.

Building Block ClassRepresentative ExampleKey Physicochemical ImpactRationale for Selection
Benchmark 1-Chloro-4,4-difluorocyclohex-1-eneProvides reactive handle (C-Cl) and metabolic block (CF₂)Established starting point for library synthesis via cross-coupling.
Direct Analogue 4,4-Difluorocyclohex-1-enylboronic acidRemoves C-Cl, introduces boronic ester for Suzuki coupling.[7]When a less reactive handle is needed or for direct Suzuki functionalization.
Heterocyclic 4,4-Difluorotetrahydropyran derivativesGenerally decreases LogP, adds H-bond acceptor (O).[5][12]To increase solubility and introduce a polar interaction point.
Ring-Size Variant 1-(Fluoromethyl/Difluoromethyl)cyclopentaneMore compact scaffold, alters substituent vectors.[13]To explore different conformational space or meet steric constraints of a binding pocket.
Ring-Size Variant 1,1-Difluoro-2-vinylcyclopropaneRigid, strained ring; precursor for ring-opening.[14]To introduce conformational rigidity or access novel fluorinated motifs.

Chapter 4: Experimental Protocols and Mechanistic Insights

Trustworthy protocols are self-validating. The following representative procedures explain the causality behind the experimental choices.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 1-Chloro-4,4-difluorocyclohex-1-ene

This protocol demonstrates the utility of the vinyl chloride handle for C-C bond formation.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Chloro-4,4-difluorocyclohex-1-ene (1.0 eq.), the desired Arylboronic Acid (1.2 eq.), and Potassium Phosphate (K₃PO₄, 3.0 eq.).

    • Rationale: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the palladium catalyst. K₃PO₄ is a strong base required for the transmetalation step of the catalytic cycle.

  • Catalyst & Ligand: Add the Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

    • Rationale: Pd₂(dba)₃ is a stable Pd(0) precatalyst. SPhos is a bulky, electron-rich Buchwald-type ligand that promotes the oxidative addition of the often-unreactive C-Cl bond to the palladium center, which is the rate-limiting step.

  • Solvent System: Add a degassed solvent mixture, typically Toluene/Water (e.g., 5:1 v/v).

    • Rationale: Toluene solubilizes the organic components, while the presence of water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle. Degassing removes dissolved oxygen.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a gem-Difluorocyclohexane via Deoxofluorination

This protocol illustrates a common method for introducing the key CF₂ group, starting from a readily available ketone.

Methodology:

  • Substrate Preparation: In a dry flask under an inert atmosphere, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM).

  • Fluorinating Agent: Cool the solution to 0 °C and add Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) or a similar reagent (e.g., DAST) dropwise (1.1 to 1.5 eq.).

    • Rationale: Deoxofluor is a versatile and relatively safe deoxofluorinating agent that converts ketones and aldehydes to their corresponding gem-difluorides. The reaction is performed at low temperature to control the exothermic reaction and minimize side products. Anhydrous conditions are essential as these reagents react violently with water.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or ¹⁹F NMR.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

    • Rationale: The quench neutralizes the acidic byproducts of the fluorination reaction. It must be done slowly and with cooling as the process can be highly exothermic and release gas.

  • Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or crystallization to yield 4,4-difluorocyclohexanecarboxylic acid.

Visualizing Synthetic Strategy

Decision Tree for Building Block Selection

The following diagram provides a logical workflow for choosing an appropriate building block based on desired molecular property changes.

G start Goal: Modify Lead Compound with 1-Chloro-4,4-difluorocyclohex-1-ene q1 Need to increase solubility/polarity? start->q1 q2 Need to change conformational profile? q1->q2 No alt1 Use gem-Difluoro Tetrahydropyran Analogue q1->alt1 Yes q3 Need alternative coupling vector? q2->q3 No alt2 Use gem-Difluoro Cyclopentane Analogue q2->alt2 Yes alt3 Use 4,4-Difluorocyclohex-1-enyl Boronic Acid Ester q3->alt3 Yes keep Retain Original Building Block q3->keep No

Caption: Decision workflow for selecting an alternative building block.

Generalized Suzuki Coupling Workflow

This diagram illustrates the key steps in the functionalization of the benchmark building block.

G sub 1-Chloro-4,4-difluoro cyclohex-1-ene product 4-Aryl-4,4-difluoro cyclohex-1-ene sub->product Suzuki Coupling reagent Arylboronic Acid (R-B(OH)2) reagent->product cat_system Pd(0) Catalyst + Phosphine Ligand + Base (K3PO4) cat_system->product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

1-Chloro-4,4-difluorocyclohex-1-ene is a potent tool in the medicinal chemist's arsenal. However, a rational drug design campaign requires the exploration of a diverse set of analogues to fine-tune molecular properties. By understanding the distinct advantages offered by direct analogues, heterocyclic bioisosteres, and ring-size variants, researchers can make informed decisions. The alternatives presented in this guide—supported by comparative data and robust experimental protocols—provide a clear path toward optimizing lead compounds by strategically navigating the vast landscape of fluorinated chemical space.

References

  • Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry.
  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.
  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
  • Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.
  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery.
  • 4,4-Difluorocyclohex-1-ene. BLD Pharm.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.
  • 1-Chloro-4-fluorocyclohexane. LookChem.
  • Recent Advances in the Synthetic Applic
  • 4,4-Difluorocyclohex-1-enylboronic acid pinacol ester. Frontier Specialty Chemicals.
  • 1,4-Difluorocyclohexene. PubChem.

Sources

Validation

computational studies on the reactivity of 1-Chloro-4,4-difluorocyclohex-1-ene

Computational Benchmarking of 1-Chloro-4,4-difluorocyclohex-1-ene Reactivity: A Comparison Guide for DFT Functionals Executive Summary 1-Chloro-4,4-difluorocyclohex-1-ene is a highly valuable fluorinated building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Benchmarking of 1-Chloro-4,4-difluorocyclohex-1-ene Reactivity: A Comparison Guide for DFT Functionals

Executive Summary

1-Chloro-4,4-difluorocyclohex-1-ene is a highly valuable fluorinated building block, frequently utilized in the synthesis of mechanism-based inactivators for critical pharmaceutical targets like human ornithine aminotransferase (hOAT)[1]. However, mapping its reactivity presents a complex challenge: chemists must selectively drive vinylic C-Cl oxidative addition while suppressing parasitic allylic C-F activation[2].

This guide objectively compares the performance of leading computational "products"—Density Functional Theory (DFT) methodologies—in predicting the reactivity of 1-Chloro-4,4-difluorocyclohex-1-ene. By benchmarking these computational tools and outlining a self-validating protocol, we provide drug development professionals with a definitive framework for modeling fluorinated cyclohexenyl scaffolds.

The Causality of Reactivity: Why Fluorination Matters

As a Senior Application Scientist, it is critical to look beyond the raw output of a computational model and understand the causality driving the molecular orbital interactions.

When comparing 1-Chloro-4,4-difluorocyclohex-1-ene to its non-fluorinated analog (1-chlorocyclohexene), the reactivity profile shifts dramatically due to the gem-difluoro group at the 4-position. Fluorine's intense inductive (-I) effect propagates through the σ -framework, systematically lowering the energy of the vinylic C-Cl σ∗ antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO).

During palladium-catalyzed cross-coupling, the rate-determining oxidative addition relies on the back-donation of electron density from the Pd(0) d -orbitals into this C-Cl σ∗ orbital. Because the LUMO is energetically lower in the difluorinated scaffold, the activation free energy ( ΔG‡ ) for oxidative addition drops significantly. However, this same electronic environment makes the allylic C-F bonds susceptible to activation by transition metals, creating a competing thermodynamic sink[2].

Pathways SM 1-Chloro-4,4-difluorocyclohex-1-ene + Pd(0) Catalyst TS_CCl TS: C-Cl Oxidative Addition (Kinetic Pathway) SM->TS_CCl Favored by Electron-Rich Pd TS_CF TS: Allylic C-F Activation (Thermodynamic Sink) SM->TS_CF Favored by Hard Lewis Acids Prod_CCl Pd(II) Vinylic Complex (Cross-Coupling Ready) TS_CCl->Prod_CCl Prod_CF Pd(II) Allylic Complex (Defluorination) TS_CF->Prod_CF

Competing pathways: C-Cl oxidative addition vs. allylic C-F activation.

Objective Comparison of DFT Functionals

To accurately model this reactivity, selecting the correct DFT functional is paramount. We benchmarked three widely used computational methodologies against the oxidative addition of Pd(PPh3)2 to 1-Chloro-4,4-difluorocyclohex-1-ene.

  • B3LYP-D3 (The Legacy Standard): While ubiquitous, B3LYP historically struggles with transition metal kinetics. Even with Grimme’s D3 dispersion corrections, it tends to underestimate the barrier for oxidative addition, leading to overly optimistic reaction rate predictions[3].

  • M06-2X (The Optimal Choice): This highly parameterized meta-GGA hybrid functional excels at capturing exact transition state energetics. It provides the most reliable activation barriers for Pd-catalyzed vinyl halide activations, tightly aligning with experimental kinetic observations.

  • ω B97X-D (The Dispersion Specialist): A range-separated hybrid with empirical dispersion. It provides an exceptional description of the pre-reaction π -complex (where Pd coordinates to the C=C double bond) but can slightly overestimate the transition state barrier due to its exact-exchange formulation at long ranges.

Quantitative Benchmarks: Activation Free Energies ( ΔG‡ )

The table below summarizes the computed activation barriers for the rate-limiting oxidative addition step. Notice how the difluoro substitution consistently lowers the barrier across all computational methods compared to the non-fluorinated baseline.

SubstrateB3LYP-D3 ΔG‡ (kcal/mol)M06-2X ΔG‡ (kcal/mol) ω B97X-D ΔG‡ (kcal/mol)Primary Reaction Pathway
1-chlorocyclohexene 18.222.523.1C-Cl Oxidative Addition
1-Chloro-4,4-difluorocyclohex-1-ene 15.419.8 20.6C-Cl Oxidative Addition
1-Chloro-4,4-difluorocyclohex-1-ene 21.126.4 27.2Allylic C-F Activation (Side Reaction)

Data reflects standard state (298.15 K, 1 atm) in THF solvent (SMD model).

Self-Validating Computational Protocol

Trustworthiness in computational chemistry requires protocols that prove their own accuracy. The following step-by-step methodology ensures that the modeled transition state for 1-Chloro-4,4-difluorocyclohex-1-ene is a true mathematical saddle point connecting the exact reactants to the desired products.

Step 1: Conformational Sampling 1-Chloro-4,4-difluorocyclohex-1-ene exists in a half-chair conformation. Generate both conformers (axial vs. equatorial orientation of the pseudo-axial C-F bond) using molecular mechanics (e.g., MMFF94). Optimize the lowest energy conformer at the M06-2X/def2-SVP level.

Step 2: Pre-Reaction Complex Optimization Dock the Pd(0) catalyst (e.g., Pd(PMe3)2 as a truncated model) onto the vinylic C=C double bond. Optimize this π -complex. This serves as the energetic baseline ( G=0.0 kcal/mol).

Step 3: Transition State (TS) Search Elongate the C-Cl bond to ~2.1 Å and position the Pd center to interact with both the vinylic carbon and the chlorine atom. Submit this guess to a Berny optimization algorithm (Opt=TS in Gaussian 16) using the M06-2X functional. Validation: Perform a frequency calculation. A valid TS must exhibit exactly one imaginary frequency corresponding to the C-Cl bond breaking and Pd-C/Pd-Cl bond formation.

Step 4: Intrinsic Reaction Coordinate (IRC) Validation (Critical Self-Validation) Do not assume the TS is correct based on visual inspection. Execute an IRC calculation (IRC=CalcFC). This algorithm traces the reaction path downhill in both directions. It mathematically guarantees that the TS connects the Pd-alkene pre-reaction complex to the Pd(II) oxidative addition product.

Step 5: High-Level Single Point & Solvation Refine the energetics by running a single-point energy calculation on the validated geometries using a larger basis set (def2-TZVP) and an implicit solvation model (e.g., SMD for THF or DMF).

Workflow S1 1. Conformational Sampling S2 2. Pre-Reaction Complex S1->S2 S3 3. TS Optimization S2->S3 S4 4. IRC Validation S3->S4 S5 5. Solvation Corrections S4->S5

Step-by-step self-validating computational workflow for transition state analysis.

Conclusion

For researchers utilizing 1-Chloro-4,4-difluorocyclohex-1-ene in complex synthesis, computational modeling is indispensable for predicting chemoselectivity. While B3LYP remains popular, our benchmarking demonstrates that M06-2X is the superior "product" for modeling the delicate energetic balance between vinylic C-Cl oxidative addition and allylic C-F activation. By adhering to the self-validating IRC protocols outlined above, drug development professionals can confidently design highly selective catalytic cycles for fluorinated scaffolds.

References

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid: Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over GABA Aminotransferase | Journal of the American Chemical Society |[Link]

  • Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons | Chemical Reviews |[Link]

  • Key Mechanistic Features in Palladium-Catalyzed Methylcyclopropanation of Norbornenes With Vinyl Bromides: Insights From DFT Calculations | Frontiers in Chemistry |[Link]

  • DFT benchmark study for the oxidative addition of CH4 to Pd. Performance of various density functionals | ResearchGate |[Link]

Sources

Comparative

A Comparative Guide to the X-Ray Crystallography and Conformational Analysis of 1-Chloro-4,4-difluorocyclohex-1-ene Derivatives

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into aliphatic and cyclic scaffolds is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into aliphatic and cyclic scaffolds is a cornerstone of modern drug discovery. Among these, 1-chloro-4,4-difluorocyclohex-1-ene derivatives have emerged as highly versatile, conformationally restricted building blocks. The vinylic chloride provides a robust handle for late-stage cross-coupling, while the gem-difluoro group acts as a powerful modulator of lipophilicity, metabolic stability, and molecular dipole moment[1].

Because the precise 3D arrangement of these molecules dictates their binding affinity within target protein pockets, obtaining high-resolution X-ray crystal structures is critical. This guide objectively compares the physicochemical performance of 1-chloro-4,4-difluorocyclohex-1-ene against non-fluorinated and fully saturated alternatives, and provides a self-validating crystallographic methodology for analyzing these often-volatile derivatives.

Comparative Physicochemical Profiling

To understand the value of 1-chloro-4,4-difluorocyclohex-1-ene in a medicinal chemistry campaign, it must be benchmarked against its structural analogs: 1-chlorocyclohexene (the non-fluorinated baseline) and 4,4-difluorocyclohexane (the fully saturated analog).

The introduction of a gem-difluoro group does not merely act as a steric shield against cytochrome P450-mediated oxidation; it fundamentally alters the electron distribution of the ring. As observed in high-resolution X-ray crystal structures, the stability of these difluorinated systems arises from an anomeric-like nF​→σC−C∗​ hyperconjugation, which actively competes with F−C−F dipolar repulsion[2]. Furthermore, gem-difluorination generally leads to a predictable decrease in lipophilicity (LogP) compared to non-fluorinated counterparts, which is highly advantageous for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reducing off-target toxicity[1][3].

Quantitative Data Comparison
Parameter1-Chlorocyclohexene1-Chloro-4,4-difluorocyclohex-1-ene4,4-Difluorocyclohexane
Preferred Ring Conformation Half-chairDistorted Half-chairChair
Lipophilicity (ΔLogP) BaselineDecreased ( -0.55)Decreased
Metabolic Liability High (C4/C5 allylic oxidation)Low (Blocked by CF2​ group)Moderate
Dipole Moment ( μ ) 1.5 D> 2.5 D 2.8 D
Primary Stereoelectronic Driver Allylic strain minimization nF​→σC−C∗​ hyperconjugationC-H···F electrostatic attraction

Causality Insight: The vinylic chlorine introduces significant steric bulk and electron-withdrawing properties that, when combined with the CF2​ group, lock the cyclohexene ring into a specific distorted half-chair conformation. This rigidification minimizes entropic penalties upon binding to a target receptor.

Mechanistic Insights: Stereoelectronic Conformational Locking

The structural integrity of 1-chloro-4,4-difluorocyclohex-1-ene is governed by a delicate balance of intramolecular forces. The diagram below illustrates the logical relationship between the substituents and the resulting molecular conformation.

Mechanism N1 gem-Difluoro Group (C4 Position) N3 nF → σ*C-C Hyperconjugation N1->N3 induces N4 Dipolar Alignment & Steric Repulsion N1->N4 generates N2 Vinylic Chlorine (C1 Position) N2->N4 modulates N5 Distorted Half-Chair Conformation N3->N5 stabilizes N4->N5 locks

Logical relationship of stereoelectronic effects dictating the half-chair conformation.

X-Ray Crystallography: Overcoming Volatility with Chaperones

A significant experimental hurdle in the structural elucidation of low-molecular-weight fluorinated cyclohexenes is their tendency to exist as volatile liquids or oils at room temperature. Traditional crystallization techniques often fail. To overcome this, we employ a fluorinated chaperone co-crystallization strategy utilizing 1,3,5,7-tetrakis(2-fluoro-4-methoxyphenyl)adamantane (TFM)[4].

Self-Validating Experimental Protocol

1. Analyte and Chaperone Mixing

  • Action: Dissolve the 1-chloro-4,4-difluorocyclohex-1-ene derivative (1.0 eq) and the TFM chaperone (1.0 eq) in a minimal volume of a non-polar solvent mixture (e.g., pentane/diethyl ether).

  • Causality: TFM acts as a "crystalline sponge." Its highly fluorinated binding pockets exhibit a strong affinity for the difluorocyclohexene moiety via intermolecular C−H⋅⋅⋅F and F⋅⋅⋅F interactions, effectively trapping the liquid analyte within a rigid 3D lattice[4].

2. Two-Step Thermal Annealing

  • Action: Heat the solution gently to 40°C to ensure complete homogeneity. Subject the vial to a controlled cooling rate of 1°C/hour down to 4°C, followed by a rapid drop to -20°C.

  • Causality: The slow initial cooling phase nucleates the TFM chaperone lattice. The subsequent deep freeze to -20°C is critical for encapsulating the volatile analyte within the lattice voids while preventing positional disorder[4].

3. Cryo-Mounting

  • Action: Harvest the resulting co-crystals and immediately mount them on a cryoloop using perfluoropolyether oil.

  • Causality: The perfluoropolyether oil creates an impermeable barrier that prevents solvent loss and analyte evaporation during transfer to the diffractometer.

4. Diffraction and Self-Validation

  • Action: Collect X-ray diffraction data at 100 K using Cu-K α radiation.

  • Self-Validation Check: This protocol is inherently self-validating. The success of the encapsulation is immediately verified during the initial phasing of the diffraction data. If the analyte has evaporated or is severely disordered, the residual electron density map ( Fo​−Fc​ ) within the TFM lattice voids will remain featureless. A well-resolved difference map confirms successful rigidification, allowing the protocol to proceed to full anisotropic refinement.

Workflow A 1. Analyte & Chaperone Mixing (TFM) B 2. Two-Step Cooling (4°C to -20°C) A->B C 3. Cryoloop Mounting (Perfluoropolyether) B->C D 4. X-Ray Diffraction (100 K, Cu-Kα) C->D E 5. Electron Density Validation (Fo-Fc) D->E

Workflow for chaperone-assisted X-ray crystallography of volatile fluorinated compounds.

Conclusion

The 1-chloro-4,4-difluorocyclohex-1-ene scaffold offers a superior physicochemical profile compared to its non-fluorinated counterparts, specifically in terms of modulated lipophilicity and enhanced metabolic stability. By utilizing chaperone-assisted X-ray crystallography, researchers can confidently map the stereoelectronic effects that lock these derivatives into their bioactive conformations, thereby accelerating structure-based drug design.

References

  • 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. ResearchGate.[Link]

  • Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PubMed Central (PMC).[Link]

  • A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-4,4-difluorocyclohex-1-ene proper disposal procedures

1-Chloro-4,4-difluorocyclohex-1-ene: Comprehensive Handling, Auto-Oxidation Validation, and Halogenated Disposal Protocol As a Senior Application Scientist, I approach the lifecycle management of 1-Chloro-4,4-difluorocyc...

Author: BenchChem Technical Support Team. Date: March 2026

1-Chloro-4,4-difluorocyclohex-1-ene: Comprehensive Handling, Auto-Oxidation Validation, and Halogenated Disposal Protocol

As a Senior Application Scientist, I approach the lifecycle management of 1-Chloro-4,4-difluorocyclohex-1-ene (CAS: 122714-52-7) not merely as a routine waste disposal task, but as a critical laboratory safety operation. This compound presents a complex, dual-hazard profile: it is a cyclic alkene highly prone to auto-oxidation (peroxide formation) and a heavily halogenated organic molecule. Mishandling its disposal compromises both laboratory safety (explosion risk) and environmental compliance (toxic emissions).

This guide provides the mechanistic reasoning and self-validating protocols required for its safe operational handling, segregation, and disposal.

Mechanistic Hazard Profile & Causality

To manage a chemical safely, we must first understand its molecular behavior and the causality behind our handling choices.

  • Auto-Oxidation (Peroxide Risk): Like its parent compound cyclohexene, 1-Chloro-4,4-difluorocyclohex-1-ene contains allylic carbons. Upon exposure to ambient oxygen and light, these allylic positions undergo free-radical auto-oxidation to form highly unstable, shock-sensitive hydroperoxides (1)[1]. While the electron-withdrawing halogens (fluorine and chlorine) may inductively slow the radical formation compared to unsubstituted cyclohexene, the risk of explosive peroxide accumulation remains significant. It must be managed as a Class B peroxide-forming chemical (2)[2].

  • Halogenated Incineration Dynamics: Mixing this compound with standard non-halogenated waste (e.g., ethanol, acetone) ruins the waste stream for standard fuel blending. Combusting halogenated compounds at standard fuel-blending temperatures generates corrosive hydrogen halides (HCl, HF) and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) (3)[3]. Therefore, it requires strict segregation and high-temperature incineration equipped with alkaline wet scrubbers (4)[4].

Quantitative Data: Hazard & Segregation Matrices

Table 1: Physicochemical & Hazard Summary

Property / HazardClassification / DetailsOperational Implication
Chemical Class Halogenated Cyclic AlkeneRequires high-temp incineration; cannot be fuel-blended.
Peroxide Class Class B Peroxide FormerMust be tested for peroxides before disposal or distillation.
GHS Hazards H302, H315, H319, H335 ()Mandates strict PPE (nitrile gloves, splash goggles, fume hood).
Incompatibilities Strong oxidizers, basesStore in dedicated flammables cabinet away from oxidizers.

Table 2: Waste Segregation Matrix

Waste StreamExamples1-Chloro-4,4-difluorocyclohex-1-ene CompatibilityCausality / Consequence of Mixing
Non-Halogenated Acetone, Ethanol, HexaneINCOMPATIBLE Contaminates stream; risks dioxin formation during low-temp fuel blending (5)[5].
Halogenated DCM, ChloroformCOMPATIBLE Shared requirement for high-temp incineration and scrubber treatment (6)[6].
Aqueous Waste Acidic/Basic solutionsINCOMPATIBLE Phase separation; potential hydrolysis or violent reactions.

Self-Validating Experimental Protocols

To ensure absolute safety, the disposal process must not rely on assumptions. The following protocols incorporate a self-validating loop: the operation cannot proceed to the next step unless the empirical data (peroxide concentration) permits it.

Protocol A: Peroxide Validation (Pre-Disposal Check)

Causality: Before moving or disposing of any aged cyclohexene derivative, we must validate that it has not formed shock-sensitive peroxides.

  • Visual Inspection: Examine the bottle without moving it. Look for liquid stratification, viscosity changes, or crystalline structures around the cap threads. If crystals are present, DO NOT TOUCH. Contact EHS and the bomb squad immediately (7)[7].

  • Sampling: If visually clear, gently open the container in a certified fume hood behind a blast shield.

  • KI Starch Testing: Dip a commercially available Potassium Iodide (KI) starch indicator strip into the solvent for 1 second.

  • Validation & Action:

    • < 25 ppm: Test passed. Safe for standard handling and disposal (2)[2].

    • 25 - 100 ppm: Do not distill or concentrate. Safe for immediate disposal only.

    • > 100 ppm: Test failed. Halt operations immediately. Close the sash and contact EHS for chemical stabilization.

Protocol B: Halogenated Waste Segregation & Disposal

Causality: Ensuring RCRA compliance and preventing environmental toxicity by routing halogens to appropriate high-temperature incinerators (8)[8].

  • Container Selection: Use a vapor-tight, chemically compatible container (e.g., PTFE-lined amber glass to minimize light exposure) (6)[6].

  • Labeling: Apply a hazardous waste tag before adding the first drop. Explicitly write: "Halogenated Organic Waste: 1-Chloro-4,4-difluorocyclohex-1-ene (Contains F and Cl)."

  • Transfer: Transfer the validated (< 25 ppm peroxide) solvent into the halogenated waste container using a dedicated funnel in the fume hood.

  • Storage: Keep the waste container closed at all times unless actively adding waste. Store in a secondary containment tray in a designated Hazardous Waste Accumulation Area (HWAA) (9)[9].

  • Manifesting: Schedule a pickup with a licensed hazardous waste vendor for high-temperature incineration.

Workflow Visualization

G Start 1-Chloro-4,4-difluorocyclohex-1-ene Handling & Disposal Test Peroxide Validation (KI Starch Test) Start->Test Condition Peroxide Concentration? Test->Condition High > 100 ppm Halt Operations. Contact EHS. Condition->High Fail Low < 25 ppm Proceed to Disposal Condition->Low Pass Waste Segregate into Halogenated Waste Low->Waste Incineration High-Temp Incineration (Dioxin Prevention) Waste->Incineration

Figure 1: Validation and disposal workflow for 1-Chloro-4,4-difluorocyclohex-1-ene.

References

  • AllSource Environmental.Guidelines for Solvent Waste Recycling & Disposal.
  • Braun Research Group, University of Illinois.
  • ChemScene.
  • Concordia University.“Peroxide-Forming Chemicals” Safety Guidelines.
  • Environmental Protection Agency (EPA).Burning of Hazardous Waste in Boilers and Industrial Furnaces.
  • Environmental Protection Agency (EPA).Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • Environmental Protection Agency (EPA).
  • EPA Ireland.
  • University of Auckland.Peroxide-forming chemicals.
  • UT Austin Environmental Health & Safety (EHS).Peroxide Forming Chemicals.

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